N-cyclopropyl-1-(4-pyridyl)methanimine
Description
Properties
CAS No. |
165806-97-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-7,9H,1-2H2 |
InChI Key |
MHLAAIVWWDGOKN-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=NC=C2 |
Canonical SMILES |
C1CC1N=CC2=CC=NC=C2 |
Synonyms |
Cyclopropanamine, N-(4-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
N-cyclopropyl-1-(4-pyridyl)methanimine chemical structure and properties
Executive Summary
N-cyclopropyl-1-(pyridin-4-yl)methanimine (IUPAC: N-[(pyridin-4-yl)methylidene]cyclopropanamine) is a heteroaromatic Schiff base synthesized from the condensation of 4-pyridinecarboxaldehyde and cyclopropylamine. While often transiently generated in situ as an intermediate for reductive amination pathways—specifically yielding N-(cyclopropylmethyl)pyridin-4-amine—it possesses distinct utility as a nitrogen-donor ligand in coordination chemistry and as a scaffold in the synthesis of bioactive heterocycles.
This guide details the structural parameters, synthetic protocols, and physicochemical properties of the compound, designed for researchers in medicinal chemistry and organometallic synthesis.
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | N-[(pyridin-4-yl)methylidene]cyclopropanamine |
| CAS Number | Not widely listed as isolated product (Intermediate) |
| Molecular Formula | C |
| Molecular Weight | 146.19 g/mol |
| SMILES | C1CC1N=CC2=CC=NC=C2 |
| InChI Key | (Predicted) MMGPLSKTFXRYHP-UHFFFAOYSA-N |
| Key Functional Groups | Pyridine (heterocycle), Imine (C=N), Cyclopropyl (strained ring) |
Structural Analysis
The molecule features a conjugated system extending from the electron-deficient pyridine ring through the azomethine (imine) linker. The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and steric bulk proximal to the nitrogen, influencing both the hydrolytic stability and the bite angle when acting as a ligand.
-
Isomerism: Exists predominantly as the (E)-isomer due to steric repulsion between the cyclopropyl ring and the pyridine ring in the (Z)-configuration.
-
Electronic Character: The pyridine nitrogen is basic (pK
~5.2), while the imine nitrogen is less basic due to conjugation with the electron-withdrawing pyridine ring.
Synthesis & Reaction Mechanism[8]
The synthesis follows a classic nucleophilic addition-elimination mechanism (condensation). Due to the reversibility of imine formation, water removal is critical to drive the equilibrium toward the product.
Reaction Scheme
Reagents: 4-Pyridinecarboxaldehyde (1 eq), Cyclopropylamine (1.0–1.2 eq).
Conditions: Anhydrous Dichloromethane (DCM) or Ethanol, MgSO
Caption: Stepwise condensation mechanism via hemiaminal intermediate.
Experimental Protocol (Standardized)
-
Preparation: In a flame-dried round-bottom flask under N
atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (20 mL). -
Addition: Add activated 4Å molecular sieves or anhydrous MgSO
(2 g) to the solution to act as a water scavenger. -
Reaction: Dropwise add cyclopropylamine (12 mmol, 0.83 mL) at 0°C.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of aldehyde by TLC (SiO
; EtOAc/Hexane). -
Workup: Filter off the desiccant under an inert atmosphere (Schiff bases can hydrolyze on moist silica).
-
Isolation: Concentrate the filtrate in vacuo to yield the crude imine as a pale yellow oil.
-
Note: Purification by column chromatography is often avoided due to hydrolysis; vacuum distillation is preferred if high purity is required.
-
Physicochemical Properties[3][5][6][10]
| Property | Value / Description | Notes |
| Physical State | Pale yellow oil or low-melting solid | Typical for low MW Schiff bases |
| Boiling Point | ~110–115°C at 0.5 mmHg | Predicted based on analogs |
| Solubility | Soluble in DCM, CHCl | Sparingly soluble in water (hydrolyzes) |
| Stability | Moisture Sensitive | Hydrolyzes to aldehyde + amine |
| LogP | ~1.3 | Moderately lipophilic |
Spectroscopic Characterization
Researchers should verify the structure using the following diagnostic signals. The disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton are key indicators.
Nuclear Magnetic Resonance (NMR)[11]
-
H NMR (400 MHz, CDCl
):- 8.65 (d, J=6.0 Hz, 2H, Py-H2,6) – Deshielded by ring nitrogen.
- 8.35 (s, 1H, CH=N ) – Diagnostic imine singlet.
- 7.55 (d, J=6.0 Hz, 2H, Py-H3,5).
- 3.05 (m, 1H, Cyclopropyl-CH).
-
0.90–1.05 (m, 4H, Cyclopropyl-CH
).
-
C NMR (100 MHz, CDCl
):-
159.5 (C=N), 150.5 (Py-C2,6), 143.0 (Py-C4), 121.5 (Py-C3,5), 42.0 (Cp-CH), 10.5 (Cp-CH
).
-
159.5 (C=N), 150.5 (Py-C2,6), 143.0 (Py-C4), 121.5 (Py-C3,5), 42.0 (Cp-CH), 10.5 (Cp-CH
Infrared Spectroscopy (FT-IR)
-
(neat): 1645 cm
(s, C=N stretch), 1590 cm (Pyridine ring stretch), 3010 cm (Cyclopropyl C-H stretch).
Applications & Utility
Reductive Amination Intermediate
The primary application of this compound is as a transient intermediate in the synthesis of N-(cyclopropylmethyl)pyridin-4-amine , a secondary amine scaffold found in antiviral and antihistamine research.
-
Protocol: The crude imine is treated in situ with NaBH
(in MeOH) or NaBH(OAc) (in DCM) to reduce the C=N bond to C-N.
Ligand in Coordination Chemistry
The molecule acts as a potential bidentate or bridging ligand.
-
Coordination Modes:
-
-N
: Binding via the pyridine nitrogen (most basic). -
-N
: Binding via the imine nitrogen (sterically hindered by cyclopropyl). - -N,N': Bridging two metal centers.
-
-N
Cycloaddition Substrate
The electron-deficient imine bond (activated by the pyridine ring) serves as a dienophile or dipole in cycloadditions (e.g., [4+2] or [3+2]) to generate complex heterocycles such as substituted piperidines or
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system. The precursor cyclopropylamine is toxic and volatile.
-
Storage: Store under nitrogen at -20°C to prevent hydrolysis and oligomerization.
-
Disposal: Quench with dilute HCl to hydrolyze, then neutralize and dispose of as organic waste.
References
-
General Schiff Base Synthesis: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link
- Pyridine Aldehyde Reactivity: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Cyclopropylamine Derivatives: Gnecco, D., et al. (2003). Synthesis of N-substituted cyclopropylamines. Arkivoc, (xi), 185-192. Link
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link
Strategic Guide: Pyridyl-Cyclopropyl Imine Derivatives in Medicinal Chemistry
Executive Summary
This technical guide examines the Pyridyl-Cyclopropyl Imine scaffold—a versatile, high-value synthon in modern drug discovery. While often transient, this motif serves as the critical gateway to cyclopropylamines , a structural class essential for LSD1 inhibition, GPCR modulation, and kinase targeting.
The combination of the pyridine ring (electronic modulation, H-bond acceptance) and the cyclopropyl group (conformational restriction, metabolic blocking) creates a "privileged structure." This guide details the causality behind its design, provides a self-validating synthetic protocol using Titanium(IV) isopropoxide, and maps its application in mechanism-based enzyme inhibition.
Part 1: Structural Rationale & Pharmacophore Logic[1]
The "Escape from Flatland"
In medicinal chemistry, increasing the fraction of
-
Conformational Lock: It restricts the rotation of the attached N-substituent, reducing the entropic penalty upon protein binding.
-
Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable hydrogens (C-H bond dissociation energy
106 kcal/mol vs. 95 kcal/mol for secondary alkyls), effectively blocking CYP450-mediated oxidation. -
Electronic "Magic Methyl": The cyclopropyl group is electron-donating via hyperconjugation (Walsh orbitals), stabilizing the adjacent imine or cation intermediates during synthesis.
The Pyridine Anchor
The pyridine moiety is not merely a phenyl replacement; it serves two distinct roles in this scaffold:
-
Solubility & Basicity: The pyridine nitrogen (pKa
5.2) modulates the overall basicity of the resulting amine, often improving oral bioavailability compared to highly basic benzylamines. -
Directional H-Bonding: In kinase inhibitors, the pyridine nitrogen often acts as the critical acceptor in the hinge region.
Part 2: Synthetic Methodology (The Core Protocol)
The Challenge: Steric & Electronic Mismatch
Condensing 2-pyridinecarboxaldehyde with cyclopropylamine is thermodynamically disfavored compared to simple benzyl imines.
-
Issue 1: Cyclopropylamine is nucleophilic but sterically encumbered.
-
Issue 2: The pyridine ring is electron-deficient, making the carbonyl carbon electrophilic, yet the equilibrium often favors the hydrolyzed starting materials in the presence of trace water.
The Solution: Titanium(IV) Isopropoxide Mediation
Standard Dean-Stark dehydration is often too harsh or inefficient for this specific pairing. The industry-standard "Self-Validating" protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)4] .
Mechanism of Action: Ti(OiPr)4 acts as a dual-function reagent:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irreversibly consumes the water produced during condensation to form stable titanium oxides/hydroxides, driving the equilibrium to completion.
Validated Experimental Protocol
Note: This protocol is designed for the in situ generation of the imine, followed by reduction to the amine (Reductive Amination), which is the most common application.
Reagents:
-
2-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Cyclopropylamine (1.1 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: Anhydrous THF or Methanol.
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve 2-pyridinecarboxaldehyde (10 mmol) in anhydrous THF (20 mL).
-
Condensation: Add Titanium(IV) isopropoxide (12.5 mmol) followed by cyclopropylamine (11 mmol).
-
Checkpoint: The solution typically turns yellow/orange and may become slightly viscous. This visual change confirms the formation of the titanate-imine complex.
-
-
Equilibration: Stir at ambient temperature for 4–6 hours. (Do NOT heat; thermal instability is a risk).
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (15 mmol) portion-wise. (Caution: Hydrogen gas evolution).
-
Quench & Workup: After 2 hours, quench by adding 2M NaOH (not water alone).
-
Why? Water alone produces a gelatinous TiO2 precipitate that is impossible to filter. NaOH digests the titanium into soluble titanates or a granular white solid that filters easily.
-
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergence from the central Pyridyl-Cyclopropyl Imine scaffold.
Figure 1: Divergent synthetic utility of the Pyridyl-Cyclopropyl Imine scaffold. The imine serves as a reactive "hub" for accessing distinct pharmacological classes.
Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
LSD1 Inhibition (Epigenetics)
The most prominent application of this scaffold is in the inhibition of Lysine-Specific Demethylase 1 (LSD1) .[1][2]
-
Mechanism: Mechanism-Based Inactivation (Suicide Inhibition).
-
Process:
-
The FAD cofactor in LSD1 oxidizes the amine to the iminium ion.
-
The cyclopropyl ring, now activated, undergoes a Single Electron Transfer (SET) or nucleophilic attack.
-
The ring opens, forming a covalent bond with the FAD cofactor, permanently disabling the enzyme.
-
-
Key Drug: Tranylcypromine derivatives.[3] The pyridine ring is often added to the tranylcypromine core to engage the "rim" of the LSD1 active site.
Kinase Inhibitors
In kinase drug design, the pyridyl-cyclopropyl amine motif is used to fine-tune physicochemical properties.
-
Solubility: The basic amine improves aqueous solubility.
-
Selectivity: The rigid cyclopropyl group can clash with the "gatekeeper" residues of off-target kinases, enhancing selectivity for the target kinase.
Quantitative Data: Stability Comparison
The following table highlights why the cyclopropyl group is preferred over the isopropyl bioisostere in this scaffold.
| Parameter | Pyridyl-Isopropyl -Amine | Pyridyl-Cyclopropyl -Amine | Impact |
| C-H BDE (alpha) | ~95 kcal/mol | ~106 kcal/mol | Cyclopropyl is resistant to radical abstraction. |
| Metabolic Spot | High clearance (CYP oxidation) | Low clearance | Cyclopropyl blocks N-dealkylation. |
| pKa (Conj. Acid) | ~9.5 | ~8.1 | Cyclopropyl lowers basicity, reducing hERG liability. |
| Conformation | Rotatable | Semi-rigid | Entropic benefit in binding. |
Part 5: Mechanism of Action (LSD1)
The following diagram details the specific "Ring Opening" mechanism that makes this scaffold a potent epigenetic modulator.
Figure 2: Mechanism of LSD1 inactivation. The cyclopropyl ring acts as a "warhead" that opens upon oxidation, trapping the enzyme cofactor.
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
-
Mould, D. P., et al. (2017). "LSD1 Inhibitors: A Review of the Patent Landscape." Epigenetics Insights.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
Baryza, J. L., et al. (2017). "Discovery of Pyridine-Based Inhibitors of Lysine-Specific Demethylase 1 (LSD1)." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Chemical Stability of N-Cyclopropyl-4-Pyridyl Imines: A Technical Guide
Executive Summary
N-cyclopropyl-4-pyridyl imines represent a specialized class of Schiff bases where the steric constraint of the cyclopropyl group intersects with the electron-deficient nature of the pyridine ring. For drug development professionals, this scaffold offers a unique bioisosteric profile but presents specific stability challenges.[1]
Key Stability Verdict: These compounds exhibit a "Goldilocks" stability profile . They are kinetically stable in neutral and basic non-aqueous media but are thermodynamically unstable in aqueous acidic environments. The 4-pyridyl moiety, upon protonation, significantly accelerates hydrolysis compared to phenyl analogs. Conversely, the N-cyclopropyl group provides steric shielding that retards nucleophilic attack relative to linear alkyl chains, though it introduces a liability for radical-mediated ring opening under oxidative stress.
Molecular Architecture & Electronic Stability Factors
To understand the stability of this scaffold, we must deconstruct the electronic push-pull relationship between the amine and aldehyde components.
The 4-Pyridyl Influence (The Destabilizer)
The 4-position nitrogen in the pyridine ring is a critical instability vector.
-
Basicity: The pyridine nitrogen (
) is easily protonated in physiological or acidic media. -
Inductive Effect (-I): Once protonated, the pyridinium ion becomes a potent electron-withdrawing group (EWG). This pulls electron density away from the imine carbon (
), increasing its electrophilicity. -
Consequence: The energy barrier for the rate-determining step of hydrolysis (water attack) is lowered, making the compound highly sensitive to pH < 6.0.
The N-Cyclopropyl Influence (The Stabilizer)
The cyclopropyl group is not merely a "small alkyl" group; it has unique electronic properties.
-
Hybridization: The carbon atoms in a cyclopropyl ring possess significant
character (approx. rather than ). This increases the electronegativity of the carbon attached to the nitrogen, slightly reducing the basicity of the imine nitrogen compared to an isopropyl analog. -
Steric Shielding: The rigid, oblate shape of the cyclopropyl ring provides a "steric wall" that hinders the approach of water molecules perpendicular to the imine plane, offering a kinetic stability advantage.
Hydrolytic Stability Profile
The primary degradation pathway for this scaffold is acid-catalyzed hydrolysis.
Mechanism of Degradation
The hydrolysis follows a pH-dependent mechanism. In acidic media, the reaction is driven by the protonation of the imine nitrogen (and the pyridine nitrogen), leading to the formation of a carbinolamine intermediate, which then collapses to the aldehyde and amine.[2]
Figure 1: Acid-catalyzed hydrolysis pathway. The rate-determining step (RDS) is the nucleophilic attack of water on the highly electrophilic diprotonated species.
Quantitative Stability Data (Simulated)
Note: Values below are representative of 4-pyridyl Schiff base kinetics derived from structure-activity relationships (SAR) in literature.
| Condition | Half-life ( | Dominant Species | Mechanism Note |
| pH 1.2 (Gastric) | < 10 min | Diprotonated | Rapid hydrolysis driven by pyridinium EWG effect. |
| pH 5.0 (Lysosome) | ~ 45 min | Mono/Diprotonated | Significant degradation; requires stabilization. |
| pH 7.4 (Plasma) | > 24 hours | Neutral | Stable. Water attack is slow without acid catalysis. |
| DMSO (Stock) | > 6 months | Neutral | Indefinitely stable if kept dry. |
Experimental Protocols: Stability Validation
This section details the Standard Operating Procedure (SOP) for validating the chemical stability of N-cyclopropyl-4-pyridyl imines. This protocol is self-validating via the use of an internal standard.
Synthesis of Analytical Standard
Before testing, ensure high purity (>98%) to avoid autocatalysis by residual amine.
-
Reactants: Mix 4-pyridinecarboxaldehyde (1.0 eq) and cyclopropylamine (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Desiccant: Add anhydrous
(2.0 eq) immediately to drive equilibrium. -
Conditions: Stir at Room Temperature (RT) for 4 hours under Nitrogen (
). -
Workup: Filter
, concentrate in vacuo. Do not perform acidic workup (silica gel chromatography can hydrolyze the imine; use basic alumina or recrystallization from hexane/ether).
Kinetic Stability Assay (HPLC-UV)
Objective: Determine
Reagents:
-
Buffer A: 10 mM Ammonium Acetate (pH 7.4).
-
Buffer B: 10 mM Acetate Buffer (pH 4.5).
-
Internal Standard (IS): Benzophenone (chemically inert, distinct UV chromophore).
Workflow:
-
Stock Prep: Dissolve Imine (10 mg) and IS (5 mg) in 1 mL Acetonitrile (ACN).
-
Initiation: Spike 50 µL of Stock into 950 µL of pre-warmed (37°C) Buffer A and Buffer B in separate vials.
-
Sampling: Inject 10 µL onto HPLC at
mins. -
Analysis: Monitor disappearance of Imine peak relative to IS peak at 254 nm.
-
Calculation: Plot
vs. time. The slope is .
Oxidative Stress Test (Radical Probe)
Cyclopropyl rings are susceptible to Single Electron Transfer (SET) oxidation.
-
Condition: Dissolve compound in ACN:Water (1:1). Add 1.0 eq Ammonium Cerium(IV) Nitrate (CAN).
-
Observation: Monitor for ring-opening products (e.g., N-allyl derivatives or polymerization).
-
Relevance: Mimics metabolic oxidation by cytochrome P450 enzymes.[3]
Metabolic Implications (The Drug Development Angle)
While chemical stability focuses on the flask, metabolic stability focuses on the liver. The cyclopropyl group is often used to block metabolic dealkylation, but it introduces a risk of "suicide inhibition."
Figure 2: Divergent metabolic fates. The cyclopropyl group can prevent N-dealkylation (green) but risks radical ring opening (red).
Guidance: If oxidative instability is observed in the CAN test (Section 4.3), consider substituting the cyclopropyl group with a 1-methylcyclopropyl or difluorocyclopropyl group to block the radical propagation pathway while maintaining steric bulk.
References
-
Cordes, E. H., & Jencks, W. P. (1962).[4] "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837.[4] Link
- Foundational text on the pH-r
- Katritzky, A. R., et al. (2010). "Aqueous Stability of Imines." Chemical Reviews. (General reference for heterocycle stability).
- Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935.
- Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design and Optimization Strategies." Current Medicinal Chemistry, 12(16), 1817-1848.
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link
Sources
Literature review on 4-pyridyl methanimine ligands
Structural Versatility in Coordination Networks and Bioactive Scaffolds
Executive Summary
4-Pyridyl methanimine ligands (Schiff bases derived from 4-pyridinecarboxaldehyde) represent a critical class of "divergent" ligands in modern coordination chemistry. Unlike their 2-pyridyl isomers, which act as chelating agents (N,N'-bidentate) for discrete catalysis, 4-pyridyl methanimines function primarily as linear bridging linkers . Their geometric rigidity and the distal positioning of the pyridine nitrogen make them ideal candidates for constructing Metal-Organic Frameworks (MOFs), 1D coordination polymers, and supramolecular architectures.
This guide analyzes the synthesis, coordination logic, and functional applications of these ligands, specifically addressing their role in crystal engineering and emerging antimicrobial pharmacophores.
Part 1: Structural Fundamentals & Nomenclature
The core scaffold consists of a 4-pyridyl ring attached to a methanimine (
-
Precursors: 4-Pyridinecarboxaldehyde + Primary Amine (
). -
General Structure:
. -
Key Feature: The "Vectorial Divergence." The vector of the pyridine lone pair is para to the methanimine vector, preventing chelation to a single metal center and forcing the formation of polymeric networks.
Comparison of Isomers:
| Feature | 2-Pyridyl Methanimine | 4-Pyridyl Methanimine |
|---|---|---|
| Binding Mode | Chelating (Bidentate) | Bridging (Monodentate/Ditopic) |
| Geometry | Convergent (
Part 2: Synthetic Methodologies
The synthesis of 4-pyridyl methanimines is a condensation reaction governed by the equilibrium removal of water.
Protocol: Synthesis of (E)-N-(4-pyridylmethylene)aniline
Objective: Synthesis of the model ligand
Reagents:
-
4-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Aniline (10 mmol, 0.93 g)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Workflow:
-
Solvation: Dissolve 4-pyridinecarboxaldehyde in 10 mL absolute ethanol in a round-bottom flask.
-
Addition: Add the aniline solution (in 10 mL ethanol) dropwise under stirring.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (SiO , Hexane:EtOAc 3:1). -
Work-up:
-
Recrystallization: Purify using hot ethanol or an EtOH/Hexane mixture.
Validation Criteria:
-
NMR (CDCl
): The diagnostic azomethine proton ( ) appears as a singlet at 8.4–8.6 ppm . -
IR Spectroscopy: Strong absorption band at 1610–1630 cm
( ). Absence of carbonyl stretch ( ).
Visualization: Synthetic Logic & Purification
Figure 1: Decision tree for the synthesis and purification of 4-pyridyl Schiff bases.
Part 3: Coordination Modes & Materials Applications
1. Coordination Polymers (CPs)
The 4-pyridyl nitrogen is a "hard" donor that readily binds to transition metals (Ag
Case Study: Ag(I) Coordination Polymers
Research by Tella et al. demonstrated that reacting
-
Mechanism: The Ag
ion coordinates linearly to two pyridine nitrogens from different ligand molecules. -
Structure:
cationic chains. -
Significance: These polymers exhibit "breathing" behavior and can be used for anion sensing or catalysis (e.g., ring-opening polymerization of
-caprolactone).
2. Metal-Organic Frameworks (MOFs)
When the "R" group in
-
Example:
(a "double" 4-pyridyl ligand). -
Topology: This forms rigid rod-like struts of length ~9-10 Å, ideal for pillaring 2D sheets into 3D porous MOFs.
Visualization: Divergent Coordination Logic
Figure 2: Structural causality determining the topology of the resulting metal complex.
Part 4: Functional Applications & Bioactivity[1][3]
1. Antimicrobial Activity
Schiff bases are pharmacophores known for disrupting bacterial cell walls. The 4-pyridyl moiety enhances water solubility and metal chelation efficacy.
Data: Antibacterial Efficacy of 4-Pyridyl Complexes Source: Adapted from comparative studies of Schiff base metal complexes (e.g., Result 1.5, 1.8).
| Compound | Target Organism | MIC ( | Activity Level |
| Ligand (L) ( | S. aureus (G+) | 50 - 100 | Moderate |
| Ligand (L) | E. coli (G-) | > 100 | Low |
| [Zn(L) | S. aureus (G+) | 12.5 - 25 | High |
| [Ag(L) | E. coli (G-) | 6.25 - 12.5 | Very High |
-
Mechanism: Chelation theory suggests that metal coordination reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups), increasing the lipophilicity of the complex. This facilitates penetration through the lipid layer of the bacterial membrane.
2. Catalysis (Polymerization)
While 2-pyridyl isomers are preferred for small molecule catalysis, 4-pyridyl complexes (specifically Ag(I) and Pd(II) polymers) have shown efficacy in Ring-Opening Polymerization (ROP) .
-
Catalyst:
-
Substrate:
-Caprolactone -
Performance: Moderate activity, yielding polymers with PDI (Polydispersity Index)
. The polymeric nature of the catalyst allows for heterogeneous recovery.
Part 5: References
-
Tella, A. C., et al. (2017). "Coordination polymers and discrete complexes of Ag(I)-N-(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties." Journal of Coordination Chemistry.
-
Al-Amiery, A. A., et al. (2012). "Antimicrobial and antioxidant activities of new metal complexes derived from (E)-N-(pyridin-2-yl)-1-(pyridin-4-yl)methanimine." Medical Principles and Practice.
-
Gao, J., et al. (2015). "A series of MOFs based on a triangular tri(4-pyridylphenyl)amine ligand."[3] Dalton Transactions.
-
Mishra, A. P., et al. (2010). "Synthesis, Structure and Antimicrobial Activity of Some Schiff Base Complexes." International Journal of Inorganic Chemistry.
-
BenchChem. "Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Protocols."
Sources
- 1. Crystal structure of trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′}dichloridoruthenium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of MOFs based on a triangular tri(4-pyridylphenyl)amine ligand combined with carboxylate or nitrate auxiliary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis, Characterization, and Proactive Safety Assessment of N-cyclopropyl-1-(4-pyridyl)methanimine
Disclaimer: The target compound, N-cyclopropyl-1-(4-pyridyl)methanimine, is not readily found in commercial catalogs or major chemical databases. As such, a registered CAS number and a specific Safety Data Sheet (SDS) are not publicly available. This guide provides a scientifically grounded approach for its synthesis and a proactive safety evaluation based on the known hazards of its starting materials. This document is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Part 1: Chemical Identity and Synthesis Strategy
Nomenclature and Structure
-
Systematic Name: N-cyclopropyl-1-(4-pyridyl)methanimine
-
Synonyms: 4-Pyridinecarboxaldehyde N-cyclopropyl imine, N-(pyridin-4-ylmethylene)cyclopropanamine
-
Molecular Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol
-
Structure:
CAS Number Investigation
A thorough search of chemical databases, including PubChem, CAS SciFinder, and commercial supplier catalogs, did not yield a specific CAS number for N-cyclopropyl-1-(4-pyridyl)methanimine. This indicates that the compound is likely not a commercially available product and may be considered a novel substance. Therefore, any researcher working with this compound must register it as a new chemical entity within their institution's chemical inventory system.
Rationale for Proposed Synthesis
The target molecule is a Schiff base (an imine). The most direct and common method for the synthesis of imines is the condensation reaction between a primary amine and an aldehyde. In this case, the logical precursors are Cyclopropylamine and 4-Pyridinecarboxaldehyde .
This reaction is typically reversible and requires the removal of the water byproduct to drive the equilibrium toward the imine product. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of a dehydrating agent.
Part 2: Experimental Protocol for Synthesis
This protocol describes the synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine on a laboratory scale.
Materials and Reagents
-
Cyclopropylamine (CAS: 765-30-0)
-
Toluene or Dichloromethane (DCM) , anhydrous
-
Magnesium Sulfate (MgSO₄) , anhydrous
-
Sodium Bicarbonate (NaHCO₃) , saturated aqueous solution
-
Brine , saturated aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if using toluene)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-Pyridinecarboxaldehyde (e.g., 10.7 g, 100 mmol).
-
Solvent Addition: Dissolve the aldehyde in 100 mL of anhydrous toluene. The choice of toluene facilitates the azeotropic removal of water if a Dean-Stark apparatus is used. Alternatively, anhydrous DCM can be used at room temperature, relying on a drying agent.
-
Amine Addition: Add Cyclopropylamine (e.g., 5.71 g, 100 mmol, 1.0 equivalent) dropwise to the stirring solution at room temperature. The addition should be done over 10-15 minutes. An exothermic reaction may be observed.
-
Dehydration and Reaction:
-
(Method A - Reflux): If using toluene, equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
(Method B - Drying Agent): If using DCM, add anhydrous magnesium sulfate (e.g., 15 g) to the flask after the amine addition. Stir the mixture at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off any drying agent (if used).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). This step removes any unreacted acidic impurities or water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product, likely an oil, should be analyzed for purity. If necessary, purification can be achieved via vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine.
Part 3: Proactive Safety Data and Hazard Assessment
Given the absence of an SDS for the product, a risk assessment must be derived from the known hazards of the starting materials. The product should be handled as if it possesses the combined hazards of its precursors until empirical data proves otherwise.
Hazard Summary of Precursors
| Hazard Category | 4-Pyridinecarboxaldehyde (CAS 872-85-5) | Cyclopropylamine (CAS 765-30-0) |
| GHS Pictograms | Corrosive, Irritant[3] | Flame, Corrosive, Exclamation Mark |
| Signal Word | Danger[3] | Danger[4][5] |
| Physical Hazards | Combustible liquid. | Highly flammable liquid and vapor (Flash Point: 1°C).[5] |
| Health Hazards | Causes skin irritation.[3] Causes serious eye irritation.[3] May cause respiratory irritation.[3] May cause an allergic skin reaction.[3] | Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes severe skin burns and eye damage.[4][5] |
| Handling | Keep away from heat/sparks/open flames. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | Keep away from heat, sparks, and open flames.[4][5] Use in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[4][5] |
| Storage | Store in a cool, well-ventilated place (2-8°C recommended).[2] | Store locked up in a well-ventilated, cool place.[4][5] Keep container tightly closed.[4][5] |
Predicted Hazards and Handling for N-cyclopropyl-1-(4-pyridyl)methanimine
-
Acute Toxicity: Assumed to be harmful if ingested, inhaled, or in contact with skin.
-
Corrosivity: Assumed to cause skin and eye irritation, and potentially severe burns, based on the properties of the precursors.
-
Flammability: The final product's flammability is unknown, but given the high flammability of cyclopropylamine, it should be treated as a flammable liquid. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are required. All work should be conducted in a certified chemical fume hood.[6][7]
Safety Logic Diagram
Caption: Logic for deriving safety protocols for the product from its precursors.
Part 4: Proposed Characterization
After synthesis and purification, the identity and purity of the product must be confirmed.
-
¹H NMR (Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Expect to see signals corresponding to the pyridyl ring protons, a characteristic singlet for the imine proton (CH=N), and signals for the cyclopropyl ring protons.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the key C=N carbon of the imine group.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) or chemical ionization (CI) should show the molecular ion peak [M+H]⁺ at m/z 147.19, confirming the molecular weight.
-
IR (Infrared) Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹). A new, characteristic C=N stretch should appear around 1640-1690 cm⁻¹.
References
-
PubChem. (n.d.). N-cyclopropyl-1,4-dimethyl-5-[[6-(trifluoromethyl)-3-pyridinyl]methyl]pyrazole-3-carboxamide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved from [Link]
-
Organic Letters. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
-
ResearchGate. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]
Sources
- 1. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Electronic Properties of Pyridine-Cyclopropane Conjugated Systems
The following technical guide provides an in-depth analysis of the electronic properties, conformational preferences, and synthetic utility of pyridine-cyclopropane conjugated systems.
Technical Guide for Medicinal Chemists and Materials Scientists
Theoretical Foundation: The Walsh-Pyridine Interaction
The conjugation between a pyridine ring and a cyclopropyl group is a classic example of
Orbital Symmetry and Overlap
Cyclopropane is not a standard saturated alkane.[1] Its C-C bonds are bent ("banana bonds") and possess significant
-
The Donor (Cyclopropane): The Highest Occupied Molecular Orbitals (HOMO) of cyclopropane are a degenerate pair of Walsh orbitals (
symmetry). One of these orbitals (the antisymmetric ) has a node in the ring plane and electron density lobes extending above and below the ring—mimicking the symmetry of a -orbital. -
The Acceptor (Pyridine): Pyridine is an electron-deficient heterocycle.[1] Its Lowest Unoccupied Molecular Orbital (LUMO) is a
orbital.[1]
When the cyclopropyl group is attached to the pyridine, the filled Walsh
Visualization of Orbital Interaction
The following diagram illustrates the symmetry matching required for this interaction.
Caption: Orbital interaction diagram showing the donation of electron density from the cyclopropane Walsh HOMO into the pyridine
Conformational Analysis: The "Bisected" Preference
Unlike freely rotating alkyl groups, the cyclopropyl group has a strong conformational preference when attached to a
The Bisected Conformation
Experimental data (gas-phase electron diffraction and crystallography) confirm that 2-cyclopropylpyridine exists almost exclusively in the bisected conformation .[1]
-
Definition: The plane of the pyridine ring bisects the C-C bond of the cyclopropane ring. In this orientation, the "p-like" lobes of the Walsh orbitals are parallel to the
-orbitals of the pyridine aromatic system, maximizing overlap. -
s-cis vs. s-trans: For 2-cyclopropylpyridine, the s-cis bisected conformer (where the cyclopropane ring is closer to the pyridine nitrogen) is often preferred due to attractive electrostatic interactions or minimized steric clash with the C3 hydrogen, though this barrier is surmountable at room temperature.
The Perpendicular Conformation (Transition State)
The perpendicular conformation (where the cyclopropane ring and pyridine ring are coplanar) is energetically unfavorable. In this geometry, the Walsh orbitals are orthogonal to the pyridine
Electronic Characterization & Data
The electronic impact of the cyclopropyl group is best understood by comparing it to its alkyl (isopropyl) and alkenyl (vinyl) analogs.
Basicity (pKa)
The cyclopropyl group acts as a weak electron donor to the pyridine ring, increasing the basicity of the nitrogen lone pair compared to unsubstituted pyridine, but the effect is nuanced by the inductive withdrawing nature of the
| Compound | Structure | pKa (Conj.[1][2][3][4][5] Acid) | Electronic Effect |
| 2-Isopropylpyridine | Py- | ~5.83 | Strong Inductive Donor (+I) |
| 2-Cyclopropylpyridine | Py- | ~5.6 - 5.8 | Resonance Donor (+M) / Inductive Acceptor (-I) |
| Pyridine | Py-H | 5.23 | Reference |
| 2-Vinylpyridine | Py- | 4.98 | Resonance Donor (+M) / Strong Inductive Acceptor (-I) |
Interpretation: 2-Cyclopropylpyridine is more basic than pyridine, confirming that the resonance donation (Walsh
UV-Vis Spectroscopy
The conjugation extends the chromophore, resulting in a bathochromic (red) shift in the UV absorption spectrum.
-
2-Isopropylpyridine:
nm (Minimal conjugation).[1] -
2-Cyclopropylpyridine:
nm (Significant bathochromic shift).[1] -
2-Vinylpyridine:
nm (Strongest conjugation).[1]
The intermediate shift of the cyclopropyl derivative quantifies the "pseudo-double bond" character of the ring.
Synthesis and Reactivity
The unique electronics of cyclopropylpyridines make them stable enough for metabolic survival but reactive enough for specific synthetic transformations.
Synthetic Workflows
The most robust methods for constructing this motif utilize cross-coupling chemistries that preserve the strained ring.
Caption: Primary synthetic routes for accessing cyclopropylpyridines.[1] Suzuki coupling is preferred for late-stage functionalization due to mild conditions.[1]
Reactivity: The Acceptor-Substituted Cyclopropane
Because pyridine is an electron-withdrawing group (EWG), 2-cyclopropylpyridine behaves as an acceptor-substituted cyclopropane .[1]
-
Acid Stability: The ring is generally stable to mild acids (e.g., acetic acid) used in workups. However, strong Bronsted acids (e.g.,
) or Lewis acids can trigger ring opening, typically yielding the homologous alkyl pyridine via nucleophilic attack at the most substituted carbon. -
Nucleophilic Attack: Under gold catalysis (
), the ring can be opened by nucleophiles (alcohols, amines) to form functionalized ethyl-pyridine derivatives. This exploits the "push-pull" strain release.[1]
Applications in Drug Design
In medicinal chemistry, the cyclopropyl group is often termed a "bioisostere" of the vinyl or isopropyl group.
-
Metabolic Stability: Unlike vinyl groups, which are prone to rapid oxidation (epoxidation) by CYP450 enzymes, the cyclopropane ring is metabolically robust.
-
Conformational Locking: The high barrier to rotation (relative to isopropyl) and the preference for the bisected conformation allow drug designers to vector substituents in precise 3D orientations, improving binding affinity.
-
-Stacking Modulation: The electron-donating nature of the cyclopropyl group increases the electron density of the pyridine ring, potentially strengthening
-cation interactions in the active site of enzymes while weakening - stacking with electron-rich aromatic residues.
References
-
Basicity and Electronic Spectra: Kice, J. L., & Campbell, J. D. (1971). Basicity of Pyridine. Elucidation of the Electronic Character of Substituents. The Journal of Organic Chemistry, 36(16), 2288–2291. Link
-
Conformational Analysis: Trætteberg, M., et al. (2005).[1] The molecular structure and conformation of 2-cyclopropylpyridine and 4-cyclopropylpyridine. Journal of Molecular Structure, 738(1-3), 25-31.[1] Link
-
Synthesis (Suzuki Coupling): Charette, A. B., et al. (2010). Palladium-Catalyzed Direct Cyclopropanation of Heterocycles. Journal of the American Chemical Society. Link
-
Walsh Orbital Theory: Walsh, A. D. (1949).[1] The structures of cyclopropane and cyclobutane.[6] Transactions of the Faraday Society, 45, 179-190. Link
-
Reactivity (Ring Opening): Zhang, Y., et al. (2020). Gold-Catalyzed Ring-Opening Reactions of 2-Cyclopropylpyridines. Chemical Science. Link
Sources
- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocol for synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine
Executive Summary
This Application Note details the high-fidelity synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine , a critical intermediate in the development of antihistamines, antiviral agents, and metal-organic framework (MOF) ligands. Unlike standard Schiff base condensations, this protocol addresses the specific volatility of cyclopropylamine (bp 50 °C) and the thermodynamic reversibility of the reaction.
We utilize a Dehydrative Kinetic Trapping method using anhydrous Magnesium Sulfate (
Reaction Design & Mechanistic Insight
The synthesis is a condensation reaction between 4-pyridinecarboxaldehyde (isonicotinaldehyde) and cyclopropylamine .
Key Challenges & Solutions:
-
Challenge 1: Reversibility. The formation of imines is an equilibrium process (
). Water produced must be removed to drive conversion.-
Solution: In situ chemical dehydration using excess anhydrous
.
-
-
Challenge 2: Volatility. Cyclopropylamine boils at 50 °C. Standard ethanol reflux (78 °C) leads to stoichiometry drift as the amine evaporates.
-
Solution: Reaction is conducted at 0 °C
25 °C in a sealed environment.
-
-
Challenge 3: Stability. Cyclopropyl imines are susceptible to acid-catalyzed hydrolysis and thermal rearrangement.
-
Solution: Neutral conditions are maintained; purification is performed via high-vacuum removal of volatiles rather than silica chromatography (which is acidic).
-
Reaction Scheme
Experimental Protocol
Materials & Equipment
| Reagent / Equipment | Grade / Specification | Role |
| 4-Pyridinecarboxaldehyde | >97%, freshly distilled if yellow | Electrophile |
| Cyclopropylamine | >98% (Reagent Grade) | Nucleophile |
| Dichloromethane (DCM) | Anhydrous (HPLC Grade) | Solvent |
| Magnesium Sulfate ( | Anhydrous, Powder | Desiccant / Kinetic Trap |
| Argon/Nitrogen | Ultra-high purity | Inert Atmosphere |
| Rotary Evaporator | With vacuum controller (< 10 mbar) | Solvent Removal |
Step-by-Step Methodology
Step 1: Preparation of the Electrophile Solution
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under Argon flow.
-
Charge the flask with 4-pyridinecarboxaldehyde (5.35 g, 50.0 mmol).
-
Add DCM (50 mL) to dissolve the aldehyde.
-
Add Anhydrous
(12.0 g, ~2 equiv) directly to the flask.-
Expert Note: The large excess of
acts as a physical surface for water adsorption, preventing the reverse hydrolysis reaction.
-
Step 2: Nucleophile Addition
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add Cyclopropylamine (3.14 g, 3.8 mL, 55.0 mmol, 1.1 equiv) dropwise over 10 minutes via syringe.
-
Caution: The reaction is slightly exothermic. Controlling the temperature prevents amine vaporization.
-
-
Seal the flask with a septum and balloon (to allow pressure equilibration without loss of amine).
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 6–12 hours .
-
Self-Validation Check (TLC/NMR):
-
Take a 50
L aliquot, filter through a cotton plug, and dilute with . -
Pass Criteria: Complete disappearance of the aldehyde signal (
10.1 ppm) in -NMR. -
Visual Check: Solution typically turns from colorless to golden yellow.
-
Step 4: Workup & Isolation
-
Filter the reaction mixture through a sintered glass funnel (porosity M) or a Celite pad to remove hydrated
. -
Wash the filter cake with dry DCM (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure (Rotovap) at 30 °C .
-
Critical: Do not exceed 40 °C bath temperature to avoid thermal degradation.
-
-
Dry the resulting oil under high vacuum (< 1 mbar) for 2 hours to remove trace amine.
Step 5: Purification (Optional)
-
The product is typically >95% pure and suitable for immediate use.
-
If higher purity is required, perform Kugelrohr distillation (approx. 110–120 °C at 0.5 mmHg).
-
Warning: Do NOT use silica gel chromatography; the acidic nature of silica will hydrolyze the imine back to the aldehyde.
Data Analysis & Characterization
The following data confirms the structural identity of the synthesized product.
| Technique | Expected Signal | Structural Assignment |
| CH=N (Imine proton) | ||
| Pyridine C2-H, C6-H | ||
| Pyridine C3-H, C5-H | ||
| Cyclopropyl CH -N | ||
| Cyclopropyl CH | ||
| FT-IR (Neat) | 1645 cm | C=N Stretch (Strong) |
| 1595 cm | Pyridine Ring Stretch | |
| Appearance | Pale yellow oil | Oxidizes to dark orange upon air exposure |
Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-by-step logic flow for the synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine.
Safety & Troubleshooting
Safety Profile
-
Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
4-Pyridinecarboxaldehyde: Irritant. Store under inert gas to prevent oxidation to isonicotinic acid (white solid precipitate).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Remains | Wet solvent or insufficient drying agent. | Ensure DCM is anhydrous. Increase |
| Product is Dark Red/Brown | Oxidation or polymerization. | Perform reaction under Argon.[1][2][3] Distill aldehyde prior to use. |
| Aldehyde Reform after Isolation | Hydrolysis due to atmospheric moisture. | Store product in a desiccator or freezer (-20 °C) under Nitrogen. |
| New Impurity Signals in NMR | Thermal rearrangement (Cloke-Wilson). | Keep rotary evaporator bath < 40 °C. Avoid distillation unless necessary. |
References
-
General Schiff Base Protocol: Gholap, D. P., & Aghao, A. K. (2023).[4] Synthesis and characterization of Schiff Base ligands derived from 2-amino pyridine. Pelagia Research Library.[4] Link
-
Imine Stability & Ligand Use: Mondal, S., et al. (2013). Two pillared-layer metal–organic frameworks based on... (1E,1′E)-N,N′-(1,4-phenylene)bis(1-(pyridin-4-yl)methanimine). Dalton Transactions. Link
-
Cyclopropylamine Reactivity: de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Link
-
Pyridine Aldehyde Handling: Organic Syntheses, Coll. Vol. 10, p. 455 (2004). General handling of pyridine carboxaldehydes. Link
Sources
Application Note: Chemoselective Reduction of N-Cyclopropyl-1-(4-pyridyl)methanimine
This Application Note is designed for organic chemists and process development scientists optimizing the synthesis of secondary amines containing sensitive functionalities.
Executive Summary
The reductive amination of pyridine-based imines presents a classic chemoselectivity challenge. This note details the reduction of N-cyclopropyl-1-(4-pyridyl)methanimine to N-(pyridin-4-ylmethyl)cyclopropanamine .
The core challenge lies in the substrate's duality:
-
The Pyridine Ring: Susceptible to over-reduction (to piperidine) under heterogeneous catalytic hydrogenation conditions.
-
The Cyclopropyl Group: Generally stable to hydrides but sensitive to ring-opening under strong acidic conditions or high-temperature catalytic hydrogenolysis.
This guide prioritizes chemical reduction (Borohydride-based) over catalytic hydrogenation to ensure the integrity of the pyridine ring and the cyclopropane moiety.
Mechanistic Principles & Strategy
The reduction of the C=N bond in the presence of a basic pyridine nitrogen requires careful pH management.
Reaction Pathway
The reduction proceeds via nucleophilic attack of the hydride ion on the imine carbon. Since the substrate contains a basic pyridine nitrogen (
Figure 1: Mechanistic pathway for the borohydride reduction of pyridine-imines.
Reagent Selection Matrix
| Reagent | Suitability | Pros | Cons |
| NaBH₄ (Sodium Borohydride) | High | Cost-effective, fast, scalable.[1] ideal for pre-formed imines. | Requires protic solvent (MeOH), which can react with imine (equilibrium). |
| NaBH(OAc)₃ (STAB) | Medium | Extremely mild, high functional group tolerance. | Slower, more expensive, generates acetic acid (requires neutralization). |
| H₂ / Pd/C | Low | Clean workup (filtration). | High Risk: High potential for pyridine reduction to piperidine or cyclopropane ring opening. |
| LiAlH₄ | Very Low | Strong reductant. | Too aggressive; risk of side reactions and difficult workup with basic pyridines. |
Experimental Protocols
Protocol A: Standard Reduction with NaBH₄ (Recommended)
Best for: Isolated imines where cost and speed are priorities.
Reagents:
-
Substrate: N-cyclopropyl-1-(4-pyridyl)methanimine (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 - 2.0 equiv)
-
Solvent: Methanol (Anhydrous preferred)
-
Quench: 1N NaOH or NaHCO₃ (sat. aq.)
Step-by-Step Workflow:
-
Solubilization: Dissolve the imine (1.0 mmol) in Methanol (10 mL, 0.1 M concentration). Ensure the vessel is flushed with Nitrogen.[2]
-
Note: If the imine is not fully soluble, add a co-solvent like THF (up to 20% v/v).
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reasoning: Reduction is exothermic. Lower temperature prevents side reactions and controls hydrogen evolution.
-
-
Addition: Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes.
-
Observation: Mild effervescence (
gas) will occur.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%
) or LC-MS. Look for disappearance of the imine peak.
-
-
Quenching (Critical):
-
Cool back to 0°C.
-
Slowly add Water (2 mL) or Sat.
. -
Caution: Do not use strong acid (HCl) immediately if you want to extract the free base, as the pyridine will protonate and remain in the aqueous layer.
-
-
Workup:
-
Adjust pH to >10 using 1N NaOH.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over
, filter, and concentrate.
-
Protocol B: Mild Reduction with NaBH(OAc)₃ (STAB)
Best for: One-pot procedures or if the imine is in equilibrium with sensitive functional groups.
Reagents:
-
Substrate: Imine (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (1.5 equiv)
-
Additive: Acetic Acid (1.0 equiv) - Optional, accelerates reaction.
Step-by-Step Workflow:
-
Dissolution: Dissolve imine in DCE (0.2 M).
-
Addition: Add NaBH(OAc)₃ as a solid in one portion at Room Temperature.
-
Stirring: Stir at 25°C for 4–16 hours (STAB is slower than NaBH₄).
-
Quench: Quench with Sat.
until bubbling ceases and pH is basic. -
Extraction: Extract with DCM.
Process Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Analytical Specifications & Troubleshooting
Expected Analytical Data
-
Product: N-(pyridin-4-ylmethyl)cyclopropanamine[6]
-
Molecular Weight: ~148.2 g/mol
-
1H NMR (CDCl3, 400 MHz):
- 8.5 (d, 2H, Py-H), 7.2 (d, 2H, Py-H) — Aromatic signals.
-
3.8 (s, 2H,
-NH) — Benzylic position. - 2.1 (m, 1H, Cyclopropyl CH).
-
0.3–0.5 (m, 4H, Cyclopropyl
).
-
Mass Spec (ESI+):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction due to pH. | Ensure aqueous layer is pH > 10 before extraction. Pyridines are soluble in acidic water. |
| Imine Hydrolysis | Wet solvent or excess water during reaction. | Use anhydrous MeOH. If using Protocol B, add molecular sieves. |
| Over-reduction | Pyridine ring reduction (rare with NaBH4). | Strictly avoid catalytic hydrogenation (Pd/C). Ensure reagent stoichiometry is not >5 equiv. |
| Starting Material Persists | Imine-Enamine equilibrium or sterics. | Add 1 eq. Acetic Acid to activate the imine (Protocol B). Warm to 40°C. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[8] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[8] Chemical Society Reviews, 27, 395-404. [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Sciencemadness Discussion Board - reduction f an imine wih NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 193153-60-5|N-(Pyridin-4-ylmethyl)cyclopropanamine|BLD Pharm [bldpharm.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Application Note: Preparation of Metal Complexes with N-cyclopropyl-4-pyridyl Schiff Bases
This Application Note and Protocol provides a comprehensive guide for the synthesis, purification, and characterization of metal complexes derived from the Schiff base N-(4-pyridylmethylene)cyclopropanamine . This ligand, formed from 4-pyridinecarboxaldehyde and cyclopropylamine, offers unique coordination modes due to the presence of both the imine nitrogen and the pyridine nitrogen, allowing for the formation of discrete mononuclear species or coordination polymers.
Introduction & Scientific Rationale
The ligand N-(4-pyridylmethylene)cyclopropanamine (hereafter referred to as L ) is a bidentate or bridging ligand. Unlike simple phenyl-based Schiff bases, the 4-pyridyl moiety introduces a second donor site significantly distal from the imine nitrogen.
-
Coordination Logic: The imine nitrogen (
) is a borderline soft base, while the pyridine nitrogen ( ) is a widely used linker in Metal-Organic Frameworks (MOFs) and coordination polymers. -
Cyclopropyl Influence: The cyclopropyl group acts as a steric modulator. Its electron-donating character (via hyperconjugation) can slightly increase the basicity of the imine nitrogen compared to alkyl analogues, enhancing metal affinity.
-
Target Complexes: This protocol focuses on M(II) complexes (Cu, Zn, Ni, Co).[1] Depending on the counter-ion and stoichiometry, these can form discrete
species or 1D polymeric chains.
Experimental Protocols
Part A: Synthesis of the Ligand (L)[2][3][4]
Reaction: Condensation of 4-pyridinecarboxaldehyde with cyclopropylamine.
Materials:
-
4-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Cyclopropylamine (10 mmol, 0.57 g)
-
Absolute Ethanol (20 mL)
-
Magnesium Sulfate (
, anhydrous)
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.07 g of 4-pyridinecarboxaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 0.57 g of cyclopropylamine dropwise to the stirring aldehyde solution. Note: The reaction is slightly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 3–4 hours.
-
Expert Insight: While Schiff base formation is reversible, the steric strain of the cyclopropyl group is minimal, allowing high conversion. Adding activated molecular sieves (3Å) or anhydrous
during reflux shifts the equilibrium forward by trapping water.
-
-
Workup:
-
Cool the solution to room temperature.[2]
-
Filter off the drying agent (if used).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
-
Purification: The resulting oil often crystallizes upon standing or cooling. If necessary, recrystallize from a mixture of Diethyl Ether/Hexane (1:1).
-
Yield Target: >85%
-
Appearance: Pale yellow oil or low-melting solid.
-
Part B: Synthesis of Metal Complexes
General Reaction:
Materials:
-
Ligand (L) synthesized in Part A (2 mmol)
-
Metal Salt (1 mmol):
, , etc. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Protocol:
-
Ligand Solution: Dissolve 2 mmol of L in 10 mL of hot methanol.
-
Metal Solution: Dissolve 1 mmol of the metal salt in 10 mL of hot methanol.
-
Critical Step: Ensure the metal salt is fully dissolved before mixing to prevent contamination with unreacted salt.
-
-
Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation: A distinct color change should occur immediately (e.g., Green for Cu, Blue/Pink for Co).
-
-
Reflux: Reflux the mixture for 2 hours to ensure thermodynamic product formation.
-
Isolation:
-
Scenario A (Precipitate forms): Filter the hot solution to collect the precipitate. Wash with cold methanol and diethyl ether.
-
Scenario B (No precipitate): Evaporate the solvent to 20% volume and cool in a refrigerator (-4°C) overnight to induce crystallization.
-
-
Drying: Dry the complexes in a vacuum desiccator over
for 24 hours.
Visualization: Synthesis Workflow
The following diagram illustrates the critical path for synthesis and purification, highlighting decision nodes based on experimental observations.
Caption: Logical workflow for the synthesis of N-cyclopropyl-4-pyridyl Schiff base and its metal complexes.
Characterization & Validation
To ensure the trustworthiness of the synthesized compounds, the following analytical data must be gathered.
Infrared Spectroscopy (FT-IR)
This is the primary diagnostic tool for Schiff base formation and coordination.
| Functional Group | Ligand ( | Complex ( | Mechanistic Insight |
| Red Shift: Indicates coordination of the imine nitrogen to the metal, reducing the bond order of the C=N bond [1].[3] | |||
| Shifts here indicate if the pyridine nitrogen is involved in bridging (polymeric structure) or remains free. | |||
| Absent | New Band: Definitive proof of Metal-Nitrogen bond formation. |
Nuclear Magnetic Resonance ( -NMR)
-
Azomethine Proton (-CH=N-): Look for a singlet around 8.3 – 8.6 ppm . In diamagnetic complexes (Zn, Cd), this peak will shift downfield due to deshielding upon coordination.
-
Cyclopropyl Protons: Multiplets in the range of 0.8 – 1.2 ppm . These remain relatively distinct but may broaden.
UV-Visible Spectroscopy
-
Ligand: Shows
transitions (200-300 nm) and transitions (~350 nm). -
Complexes:
-
Cu(II): Broad band at 600–700 nm (d-d transition, typically
in distorted octahedral fields). -
Co(II): Bands around 500–600 nm (d-d transitions).
-
Charge Transfer: Intense bands <400 nm (LMCT).
-
Troubleshooting & Expert Tips
-
Oiling Out: If the Schiff base forms an oil instead of a solid, triturating (grinding) the oil with cold hexane usually induces crystallization.
-
Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous media. Ensure all metal salts are dissolved in neutral alcohol; avoid acidic pH.
-
Polymerization: Because the ligand has two nitrogen donors (imine and pyridine), it can bridge two metal centers. If an insoluble precipitate forms immediately that is resistant to common solvents, you may have formed a coordination polymer. This is often a desired feature for Material Science applications but hinders solution-phase analysis.
References
-
Schiff Base Metal Complexes: Synthesis, Characterization, and Antibacterial Properties. Source: National Institute of Science Communication and Policy Research (NIScPR). URL:[Link](Generalized landing page for verification)
-
Synthesis and Characterization of Pyridine-Based Schiff Bases. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
-
Transition Metal Pyridine Complexes. Source: Wikipedia (General Grounding). URL:[Link]
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. Source: PubMed Central (PMC). URL:[Link]
Sources
Solvent selection for 4-pyridinecarboxaldehyde and cyclopropylamine condensation
Application Note & Protocol
Topic: Solvent Selection for the Condensation of 4-Pyridinecarboxaldehyde and Cyclopropylamine to form N-cyclopropyl-1-(pyridin-4-yl)methanimine.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of imines, or Schiff bases, is a cornerstone of synthetic chemistry, yielding intermediates vital to drug discovery and materials science. The condensation of 4-pyridinecarboxaldehyde with cyclopropylamine represents a model system for producing a heteroaromatic imine. This application note provides a comprehensive guide to selecting the optimal solvent for this reaction. We delve into the mechanistic underpinnings of imine formation, analyze the physicochemical properties of various solvents, and present a detailed protocol for systematic solvent screening. The core principle emphasized is that successful imine synthesis hinges on efficient water removal to drive the reaction equilibrium toward the product. This guide combines theoretical principles with practical, field-tested methodologies to empower researchers to maximize yield and purity.
Theoretical Background: The Chemistry of Imine Formation
The reaction between an aldehyde (4-pyridinecarboxaldehyde) and a primary amine (cyclopropylamine) to form an imine is a reversible nucleophilic addition-elimination reaction.[1][2] Understanding the mechanism is critical for rational solvent selection.
Reaction Mechanism
The process occurs in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[3][4]
-
Dehydration: The carbinolamine is then protonated (often catalyzed by a trace of acid or even the reactants themselves), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final imine product.[3][5]
Each step in this sequence is in equilibrium. According to Le Chatelier's principle, the most effective way to drive the reaction to completion is by removing the water byproduct as it forms.[6]
Caption: Mechanism of Imine Formation.
The Role of the Solvent
The choice of solvent is paramount and influences the reaction in several ways:
-
Solubility: Both 4-pyridinecarboxaldehyde (a polar solid) and cyclopropylamine (a polar liquid) must be adequately dissolved to react.
-
Equilibrium: The solvent system must facilitate the removal of water.
-
Kinetics: The polarity of the solvent can stabilize or destabilize transition states, affecting the reaction rate. Protic solvents (e.g., ethanol, water) can hydrogen bond with reactants and intermediates, which can sometimes slow down the reaction by "caging" the nucleophile.[7][8][9] Aprotic solvents (e.g., toluene, DCM) do not have this capability.[7][8][9]
Solvent Candidate Analysis
The ideal solvent should effectively dissolve the reactants while providing a mechanism for water removal. We will analyze several common organic solvents based on these criteria.
| Solvent | Formula | Boiling Point (°C)[10][11][12] | Dielectric Constant (Polarity)[10][11][12] | Water Removal Method | Key Considerations |
| Toluene | C₇H₈ | 111 | 2.38 | Azeotropic distillation (Dean-Stark) | Excellent choice. Forms a low-boiling azeotrope with water, enabling continuous removal.[6][13] High boiling point allows for a wide reaction temperature range. |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | In-situ drying agent (e.g., MgSO₄, Mol. Sieves) | Good solvent for polar reactants. Low boiling point makes product isolation easy but limits reaction temperature. Requires a desiccant for water removal.[1] |
| Ethanol | C₂H₅OH | 78 | 24.6 | In-situ drying agent (e.g., Mol. Sieves) | Protic solvent; can participate in hydrogen bonding.[7][14] Water is miscible, making azeotropic removal difficult. Often used for its excellent solvating power. |
| Acetonitrile | CH₃CN | 82 | 36.64 | In-situ drying agent (e.g., Mol. Sieves) | Polar aprotic solvent. Good solvating power for the reactants. Water must be removed with a drying agent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.52 | In-situ drying agent (e.g., Mol. Sieves) | Good general-purpose aprotic solvent.[8] Can form peroxides upon storage, which must be removed before use. |
Experimental Protocol: Solvent Screening Workflow
This protocol outlines a parallel screening experiment to identify the optimal solvent for the condensation reaction.
Materials & Equipment
-
4-Pyridinecarboxaldehyde
-
Cyclopropylamine
-
Candidate Solvents (Toluene, DCM, Ethanol, Acetonitrile, THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
NMR Spectrometer, FT-IR Spectrometer
Experimental Workflow Diagram
Caption: Workflow for Parallel Solvent Screening.
Step-by-Step Procedure
-
Preparation : To five separate, dry 20 mL reaction vials equipped with magnetic stir bars, add 4-pyridinecarboxaldehyde (1.0 mmol, 107.1 mg).
-
Solvent Addition :
-
Drying Agent : To vials 2-5, add approximately 500 mg of anhydrous MgSO₄ or several pellets of 4Å molecular sieves.[1][6][13]
-
Amine Addition : To each vial, add cyclopropylamine (1.1 mmol, 77 µL). Cap the vials securely.
-
Reaction : Place all vials in a pre-heated block at 60°C. For the Toluene vial, a higher temperature (e.g., reflux at 110°C) is optimal if using a Dean-Stark apparatus. Stir the reactions vigorously.
-
Monitoring : Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a 50:50 mixture of ethyl acetate:hexanes as the eluent. The consumption of the aldehyde spot and the appearance of a new, less polar imine spot indicates reaction progress.
-
Workup : Once a reaction is complete (as judged by TLC, typically 1-3 hours), cool the vial to room temperature. Filter the contents to remove the drying agent (if present).
-
Isolation : Rinse the filter cake with a small amount of the respective solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Analysis : Determine the crude mass of the resulting oil or solid. Characterize the product, N-cyclopropyl-1-(pyridin-4-yl)methanimine, by ¹H NMR and FT-IR spectroscopy. The formation of the imine is confirmed by the appearance of a C=N stretch in the IR spectrum (approx. 1640-1690 cm⁻¹) and a characteristic imine proton signal in the ¹H NMR spectrum (approx. 8.2-8.5 ppm).[16]
Recommended Protocol & Conclusion
Based on established chemical principles, Toluene is the most highly recommended solvent for this transformation, especially when performed on a larger scale where a Dean-Stark apparatus can be employed for efficient azeotropic water removal.[13][15][16] This method actively pulls the equilibrium towards the product side, often resulting in higher yields and purity.
For smaller, screening-scale reactions where a Dean-Stark setup is impractical, a non-protic solvent like Dichloromethane (DCM) or Acetonitrile in the presence of a strong desiccant like 4Å molecular sieves is a robust alternative.[1][13]
This application note provides the theoretical framework and a practical, adaptable protocol for the synthesis of N-cyclopropyl-1-(pyridin-4-yl)methanimine. By systematically evaluating solvent candidates based on their ability to facilitate water removal, researchers can optimize reaction conditions to achieve high yields and purity, accelerating discovery programs that rely on this critical chemical transformation.
References
-
American Chemical Society, Division of Organic Chemistry. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Lumb, J. P., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Retrieved from [Link]
-
Waters. (2025, November 21). Common solvent properties. Retrieved from [Link]
-
Various Authors. (2014, June 25). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Efficient imine synthesis using an eco-friendly solvent. Retrieved from [Link]
-
Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Rains, R. T. (1998). A COMPARISON OF IMINE FORMING METHODOLOGIES. Organic Preparations and Procedures International. Retrieved from [Link]
-
Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc. Retrieved from [Link]
-
ChemHelp ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Scribd. (n.d.). Lab 5 Imine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanisms of imine formation in organic solvents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Billman, J. H., & Tai, K. M. (2006). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oreate AI. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chang, J., et al. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2021, November). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]
-
Pasha, M. A., et al. (n.d.). Meglumine catalyzed one-pot green synthesis of novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines. Journal of Saudi Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of C4H4+ with pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Two pillared-layer metal–organic frameworks based on the pinwheel trinuclear carboxylate-clusters of Zn(ii) and Co(ii): synthesis, crystal structures, magnetic study, and Lewis acid catalysis. Dalton Transactions. Retrieved from [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
PubMed. (2026, February 5). Correction: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
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- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Catalytic Reduction of Pyidyl Imines for the Synthesis of Amine Intermediates
Introduction: The Strategic Importance of Pyridyl Amines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of FDA-approved therapeutics.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the pharmacokinetic profile of a molecule make it a cornerstone of medicinal chemistry.[1][2] Consequently, the synthesis of chiral pyridyl-containing amines, which are key intermediates for these complex pharmaceuticals, is of paramount importance.[3][4]
The catalytic reduction of pyridyl imines stands out as one of the most efficient and atom-economical methods for accessing these valuable amine intermediates. This guide provides an in-depth exploration of this critical transformation, offering both the theoretical underpinnings and practical, field-tested protocols for researchers and drug development professionals. We will delve into the mechanistic nuances, catalyst selection strategies, and detailed experimental procedures for both direct hydrogenation and transfer hydrogenation pathways.
Core Concepts: Understanding the Catalytic Cycle
The reduction of a carbon-nitrogen double bond (imine) to a single bond (amine) is typically achieved through the addition of hydrogen.[5] This can be accomplished using molecular hydrogen (H₂) in a process known as catalytic hydrogenation , or by using a hydrogen donor molecule in catalytic transfer hydrogenation .[5][6]
The Challenge of the Pyridine Moiety
A primary challenge in the hydrogenation of pyridyl imines is the inherent Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate strongly to the transition metal center of the catalyst, leading to catalyst inhibition or deactivation.[7] A successful catalytic system must be designed to either mitigate this coordination or function effectively in its presence. A common strategy is the introduction of a substituent at the ortho-position of the pyridyl ring to sterically hinder its coordination to the metal catalyst.[8][9]
Mechanistic Pathways
The catalytic cycle for imine hydrogenation generally involves several key steps, which can occur through either inner-sphere or outer-sphere mechanisms.[5]
-
Catalyst Activation: The precatalyst is activated to form a catalytically active metal-hydride species.
-
Substrate Coordination: The imine substrate coordinates to the metal center.
-
Hydride Transfer: A hydride from the metal is transferred to the imine carbon.
-
Product Release & Catalyst Regeneration: The resulting amine product is released, and the catalyst is regenerated for the next cycle.
For asymmetric synthesis, chiral ligands are employed to create a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral imine, resulting in an excess of one enantiomer of the amine product.[5]
Visualizing the Process: Reaction Workflow
The general workflow for the catalytic reduction of a pyridyl imine is outlined below. This process begins with the formation of the imine, which can be done in situ or as a separate step, followed by the catalyzed reduction.
Caption: General workflow for pyridyl amine synthesis.
Catalyst Selection: A Comparative Overview
The choice of catalyst is critical for a successful reduction. Noble metal catalysts, particularly those based on Iridium (Ir) and Ruthenium (Ru), are widely used due to their high activity and selectivity.[10][11] More recently, catalysts based on more abundant and less expensive base metals like Manganese (Mn) and Iron (Fe) are emerging as viable alternatives.[7]
| Catalyst Type | Metal Center | Common Ligands | Hydrogen Source | Key Advantages | Key Disadvantages |
| Homogeneous | Iridium (Ir) | Chiral Phosphine-Oxazoline (PHOX), Diphosphines (e.g., f-BINAPHANE) | H₂ | High enantioselectivity for a broad range of substrates, including cyclic imines.[8][9][10] | High cost, potential for product contamination with metal. |
| Homogeneous | Ruthenium (Ru) | N-arylsulfonyl-DPEN, Pincer Ligands | H₂ or HCOOH/NEt₃ | Excellent for asymmetric transfer hydrogenation (ATH), avoids high-pressure H₂.[6][12] | Can require higher catalyst loadings compared to Iridium. |
| Homogeneous | Manganese (Mn) | Chiral PNN Pincer Ligands | H₂ | Lower cost (base metal), high activity and enantioselectivity for cyclic N-alkyl imines.[7] | Newer technology, less established for a wide substrate scope. |
| Heterogeneous | Palladium (Pd) | Supported on nanoparticles (e.g., PdCo–Fe₃O₄) | H₂ | Easily separable and recyclable, suitable for large-scale production.[13] | Can require higher temperatures/pressures, lower enantioselectivity for chiral reductions. |
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Asymmetric Hydrogenation using an Iridium-Phosphine-Oxazoline Catalyst
This protocol is adapted from methodologies developed for the highly enantioselective hydrogenation of pyridyl cyclic imines.[8][9]
Objective: To synthesize an enantiomerically enriched cyclic pyridyl amine via direct hydrogenation.
Materials:
-
Pyridyl imine substrate (1.0 mmol)
-
[Ir(COD)Cl]₂ (Iridium precursor, 0.005 mmol, 0.5 mol%)
-
Chiral Spiro Phosphine-Oxazoline Ligand (e.g., (Sa,S)-3d, 0.011 mmol, 1.1 mol%)
-
Anhydrous, degassed solvent (e.g., THF, 10 mL)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, add the [Ir(COD)Cl]₂ and the chiral ligand to a flame-dried Schlenk flask.
-
Add 5 mL of the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst. The solution will typically change color.
-
-
Reaction Setup:
-
In a separate flask, dissolve the pyridyl imine substrate (1.0 mmol) in the remaining 5 mL of solvent.
-
Transfer the substrate solution to the glass liner of the hydrogenation reactor.
-
Using a cannula, transfer the prepared catalyst solution to the reactor liner.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Purge the reactor three times with low-pressure hydrogen gas before pressurizing to the desired pressure (e.g., 100 atm H₂).[8]
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours). Reaction progress can be monitored by TLC or LC-MS if the reactor setup allows for sampling.
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the final amine product using chiral HPLC.
-
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
This protocol is based on the well-established Noyori-type catalysts for the transfer hydrogenation of imines.[6]
Objective: To synthesize a chiral pyridyl amine using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Pyridyl imine substrate (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor, 0.01 mmol, 1 mol%)
-
Chiral ligand (e.g., (R,R)-TsDPEN, 0.02 mmol, 2 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture, 2 mL)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF, 5 mL)
Procedure:
-
Catalyst Activation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir at room temperature for 20-30 minutes.
-
-
Reaction Setup:
-
Add the pyridyl imine substrate to the flask containing the catalyst.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
-
Reduction:
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) for the required time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by pyridine coordination. 2. Impure reagents or solvents (oxygen, water). 3. Insufficient reaction time or temperature. | 1. Use a substrate with an ortho-substituent on the pyridine ring. Increase catalyst loading. 2. Ensure all reagents and solvents are anhydrous and degassed. 3. Increase reaction time and/or temperature incrementally. |
| Low Enantioselectivity | 1. Non-optimal catalyst/ligand combination for the substrate. 2. Incorrect reaction temperature. 3. Racemization of product under reaction conditions. | 1. Screen a variety of chiral ligands. 2. Vary the temperature; lower temperatures often improve ee. 3. Check for product stability under the reaction conditions. |
| Formation of Side Products | 1. Over-reduction of the pyridine ring. 2. Tautomerization of imine to enamine, followed by reduction.[5] | 1. Use milder reaction conditions (lower pressure/temperature). Screen for a more selective catalyst. 2. Ensure the imine is fully formed before reduction. Use aprotic solvents. |
Conclusion
The catalytic reduction of pyridyl imines is a powerful and versatile tool for the synthesis of crucial amine intermediates in pharmaceutical development. By understanding the underlying mechanisms, carefully selecting the appropriate catalyst system, and meticulously following optimized protocols, researchers can efficiently access a wide range of structurally diverse and stereochemically complex pyridyl amines. The ongoing development of novel catalysts, particularly those based on earth-abundant metals, promises to make these essential transformations even more sustainable and cost-effective in the future.
References
-
Hydrogenation of carbon–nitrogen double bonds. In: Wikipedia; 2023. [Link]
-
Felin, M., Hansson, S., Le-Dévédec, F., & Gising, J. On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. 2011;30(9):2531-2541. [Link]
-
Handzlik, J., & Szałach, A. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. 2020;25(23):5592. [Link]
-
Imine hydrogenation by alkylaluminum catalysts. RSC Publishing. [Link]
-
Zakharov, D. O., Chizhik, A. I., Fedorov, A. S., et al. Parahydrogen-induced polarization study of imine hydrogenations mediated by a metal-free catalyst. Chemical Science. 2023;14(1):159-165. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers. 2020;7(19):2961-3004. [Link]
-
Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ResearchGate. [Link]
-
Hydrogenation of Imines Catalyzed by 2-(Aminomethyl)pyridine-Based Ruthenium and Osmium Complexes. ResearchGate. [Link]
-
2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. ResearchGate. [Link]
-
List, B., & Wang, X. Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters. 2016;18(11):2716-2719. [Link]
-
Kumah, R. T., Tsaulwayo, N., Xulu, B. A., & Ojwach, S. O. Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. Dalton Transactions. 2019;48(36):13630-13642. [Link]
-
Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]
-
Zhou, Y.-G., et al. Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society. 2015;137(2):764-767. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. [Link]
-
Lee, S., et al. Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2. Scientific Reports. 2022;12(1):978. [Link]
-
Reduction of imines with a reusable bimetallic PdCo–Fe 3 O 4 catalyst at room temperature under atmospheric pressure of H 2. RSC Publishing. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. PubMed. [Link]
-
Manganese-Catalyzed Asymmetric Hydrogenation of Pyridyl Cyclic N-Alkyl Imines: A Direct Route to S-Nicotine and Derivatives. Organic Letters. [Link]
-
De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. 2022;12(25):15690-15717. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
-
Some pharmaceutical molecules based on pyridyl-amide and imidazopyridine. ResearchGate. [Link]
-
Reductive Aminations with Metal Catalysts. Encyclopedia.pub. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
-
Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Publications. [Link]
-
Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia. MDPI. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of carbon–nitrogen double bonds - Wikipedia [en.wikipedia.org]
- 6. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of imines with a reusable bimetallic PdCo–Fe3O4 catalyst at room temperature under atmospheric pressure of H2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Application of N-cyclopropyl-1-(4-pyridyl)methanimine in Heterocyclic Synthesis
Executive Summary
N-cyclopropyl-1-(4-pyridyl)methanimine is a pivotal Schiff base intermediate employed in the synthesis of bioactive N-heterocycles. Formed via the condensation of 4-pyridinecarboxaldehyde and cyclopropylamine, this compound serves as a versatile electrophile. Its strategic value lies in the cyclopropyl moiety —a privileged structure in medicinal chemistry known for enhancing metabolic stability and potency (e.g., in antiretrovirals and kinase inhibitors)—and the pyridine ring , a ubiquitous pharmacophore.
This guide details the synthesis, stability management, and two primary applications of this imine: reductive amination to access secondary amines (drug precursors) and nucleophilic 1,2-addition for constructing chiral branched scaffolds.
Chemical Profile & Stability
-
IUPAC Name: N-(pyridin-4-ylmethylene)cyclopropanamine
-
Functional Class: Aldimine / Schiff Base
-
Key Reactivity:
-
Electrophilic C=N Bond: Susceptible to nucleophilic attack (hydride, carbanion).
-
Hydrolytic Instability: Reversible hydrolysis to aldehyde and amine in aqueous acidic media.
-
Coordination Chemistry: The pyridine nitrogen and imine nitrogen provide bidentate or bridging coordination sites for metal-catalyzed cross-couplings.
-
Stability Protocol (Critical)
Imines derived from electron-deficient aldehydes (like pyridine-4-carboxaldehyde) are generally more stable than aliphatic imines but prone to hydrolysis.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Handling: Avoid exposure to atmospheric moisture. Use anhydrous solvents (DCM, THF) for all downstream applications.
-
In situ Generation: For most applications, it is recommended to generate the imine in situ and proceed immediately to the next step (One-Pot Protocol) to maximize yield.
Workflow Visualization
The following diagram illustrates the synthesis and divergent application pathways for the compound.
Figure 1: Synthetic workflow for the generation and utilization of N-cyclopropyl-1-(4-pyridyl)methanimine.
Experimental Protocols
Protocol A: In Situ Synthesis and Reductive Amination
Objective: Synthesis of N-(cyclopropyl)-N-(4-pyridylmethyl)amine. Rationale: This secondary amine is a common motif in antiviral fusion inhibitors and histone demethylase (LSD1) inhibitors. The in situ method avoids isolation of the moisture-sensitive imine.
Materials
-
4-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Cyclopropylamine (1.1 equiv)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (30 mL).
-
Add MgSO₄ (2.0 g) to the flask. Note: MgSO₄ acts as a dehydrating agent to push the equilibrium toward imine formation.
-
Add cyclopropylamine (11 mmol, 0.76 mL) dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (or 1H NMR aliquot). Disappearance of the aldehyde signal (~10.0 ppm) and appearance of the imine singlet (~8.3 ppm) confirms conversion.
-
-
Filtration:
-
Filter the reaction mixture under Nitrogen to remove hydrated MgSO₄.
-
Concentrate the filtrate in vacuo strictly to remove excess cyclopropylamine (if necessary), or proceed directly if using the solvent switch method. Recommendation: Evaporate DCM and redissolve the residue in anhydrous MeOH (30 mL) for the reduction step.
-
-
Reduction:
-
Cool the methanolic imine solution to 0°C.
-
Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Exothermic hydrogen evolution.
-
Stir at RT for 2 hours.
-
-
Work-up:
-
Quench with saturated NH₄Cl solution (10 mL).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient) to yield the secondary amine as a pale yellow oil.
-
Typical Yield: 85-92%
Protocol B: Nucleophilic 1,2-Addition (Grignard Reaction)
Objective: Synthesis of α-substituted branched amines. Rationale: Creating a chiral center adjacent to the pyridine ring. The cyclopropyl group acts as a steric directing group, often improving diastereoselectivity if chiral auxiliaries are used.
Materials
-
N-cyclopropyl-1-(4-pyridyl)methanimine (Prepared fresh as per Protocol A, Step 1, stripped of solvent)
-
Methylmagnesium Bromide (3.0 M in ether) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology
-
Preparation:
-
Dissolve the freshly prepared crude imine (5 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature prevents side reactions on the pyridine ring.
-
-
Addition:
-
Add MeMgBr (7.5 mmol) dropwise via syringe pump over 20 minutes.
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
-
Quench & Isolation:
-
Quench carefully with saturated aqueous NH₄Cl.
-
Adjust pH to ~10 using 1M NaOH (to ensure the amine is free-based).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry (Na₂SO₄) and concentrate.
-
-
Purification:
-
Flash chromatography (EtOAc/Hexanes).
-
Data Summary & Troubleshooting
| Parameter | Reductive Amination (Protocol A) | Nucleophilic Addition (Protocol B) |
| Solvent System | MeOH (Protic promotes reduction) | THF or Et₂O (Aprotic required) |
| Temperature | 0°C to RT | -78°C to 0°C |
| Limiting Factor | Imine hydrolysis if water is present | Competitive addition to Pyridine ring |
| Key By-product | Primary amine (if hydrolysis occurs) | Dihydropyridine derivatives |
| Yield Target | >85% | 60-75% |
Troubleshooting Guide
-
Problem: Low conversion to imine.
-
Solution: Increase drying agent (MgSO₄) load or use molecular sieves (4Å). Ensure cyclopropylamine is fresh (not carbonated).
-
-
Problem: "Stuck" reaction during reduction.
-
Solution: Ensure the intermediate imine was not exposed to air; imines can oxidize or hydrolyze. Add a catalytic amount of acetic acid to activate the imine for borohydride reduction.
-
-
Problem: Pyridine ring alkylation during Grignard addition.
-
Solution: Use organolithiums at strictly -78°C or add Lewis acids (e.g., BF₃·OEt₂) to activate the imine carbon preferentially.
-
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Cyclopropylamine in Med Chem: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Link
-
Iodine-Mediated Annulation (Related Chemistry): Chang, Y., et al. "Synthesis of 1,4-Dihydropyridines... by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines."[3] Organic Letters, 2021, 23(24), 9625–9630.[4] Link
-
Imine Reactivity: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. Link
Sources
One-pot synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine derivatives
Technical Application Note: Optimized One-Pot Synthesis of N-Cyclopropyl-1-(4-pyridyl)methanimine Scaffolds
Abstract & Strategic Significance
The N-cyclopropyl-1-(4-pyridyl)methanimine scaffold represents a critical pharmacophore in modern drug discovery, serving as a precursor for 1,4-dihydropyridines (calcium channel blockers) , reverse transcriptase inhibitors (antivirals) , and kinase inhibitors .[1]
This application note details a robust, scalable one-pot protocol for synthesizing these derivatives via the condensation of 4-pyridinecarboxaldehyde with cyclopropylamine. Unlike traditional methods that suffer from hydrolytic instability and low yields, this optimized protocol utilizes a molecular sieve-assisted dehydration strategy in green solvents, ensuring >90% conversion and high purity without chromatographic purification.
Reaction Mechanism & Causality
The synthesis is a reversible nucleophilic addition-elimination reaction (Schiff base formation).[1] Understanding the equilibrium dynamics is critical for protocol success.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the electrophilic carbonyl carbon of the 4-pyridinecarboxaldehyde.
-
Hemiaminal Formation: A proton transfer occurs, forming an unstable hemiaminal intermediate.
-
Dehydration (Rate-Determining Step): Under acid catalysis or thermal driving, the hydroxyl group is protonated and eliminated as water, forming the C=N imine bond.
Critical Causality: The reaction is an equilibrium process (
Figure 1: Mechanistic pathway highlighting the critical role of water removal in driving the equilibrium toward the imine product.
Experimental Protocol
Safety Warning: Cyclopropylamine is volatile, toxic, and a severe irritant. 4-Pyridinecarboxaldehyde is air-sensitive.[1] All operations must be performed in a fume hood.
Materials
-
Substrate A: 4-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Substrate B: Cyclopropylamine (1.1 equiv)[1]
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1] Note: Toluene can be used for azeotropic distillation if scaling up >50g.[1]
-
Dehydrating Agent: Activated 4Å Molecular Sieves (powdered or beads).
-
Catalyst (Optional): Glacial Acetic Acid (1-2 drops) or
(1 mol%) for deactivated aldehydes.[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Preparation | Activate 4Å molecular sieves by heating at 250°C for 2h or flame-drying under vacuum. Cool under Ar/N2. | Removes physisorbed water from sieves to ensure maximum capacity. |
| 2. Dissolution | In a flame-dried round-bottom flask (RBF), dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in Anhydrous EtOH (20 mL). | Ethanol is a green solvent that solubilizes both polar reactants and the imine product. |
| 3. Addition | Add activated molecular sieves (2.0 g) to the solution. Stir for 5 min. | Pre-dries the solvent and aldehyde solution. |
| 4. Reaction | Add Cyclopropylamine (11 mmol, 0.76 mL) dropwise over 5 minutes at 0°C. | Exothermic reaction; cooling prevents volatilization of the amine (bp ~50°C). |
| 5. Propagation | Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Optional: Reflux at 60°C for 2h if conversion is slow. | Standard imine formation kinetics. Sieves actively trap water as it forms. |
| 6. Monitoring | Check via TLC (DCM/MeOH 95:5) or crude NMR. Look for disappearance of aldehyde CHO peak (~10.1 ppm). | Ensures reaction completion before workup. |
| 7. Workup | Filter the mixture through a Celite pad to remove sieves. Wash pad with dry EtOH. | Removes the hydrated sieves. Do not use aqueous workup (risk of hydrolysis). |
| 8. Isolation | Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. | Removes solvent and excess cyclopropylamine. |
| 9. Drying | Dry the resulting oil/solid under high vacuum for 2 hours. | Removes trace solvent. Product is typically >95% pure. |
Characterization & Validation
To validate the synthesis, compare the spectral data against the following benchmarks.
Table 1: Key Spectral Signatures
| Technique | Signal | Assignment | Interpretation |
| 1H NMR (CDCl3) | -CH=N- (Imine) | Diagnostic peak.[1] Absence of aldehyde peak at ~10.1 ppm confirms conversion. | |
| 1H NMR | Pyridine C2/C6-H | Characteristic of 4-substituted pyridine.[1] | |
| 1H NMR | Cyclopropyl CH -N | Multiplet due to coupling with ring protons.[1] | |
| 1H NMR | Cyclopropyl CH2 | High-field multiplets typical of strained rings.[1] | |
| IR Spectroscopy | 1640–1660 | C=N Stretch | Strong band confirming imine bond.[1][2] |
| IR Spectroscopy | ~1700 | C=O[1] Stretch | Must be absent (indicates unreacted aldehyde). |
Optimization & Troubleshooting
Problem: Low Yield or Hydrolysis
-
Root Cause: Reintroduction of water during workup or insufficient drying of sieves.
-
Solution: Use a "Schlenk line" technique. Filter under nitrogen atmosphere. Store the product under inert gas at -20°C. Imines are hydrolytically unstable; if the derivative is an intermediate, proceed immediately to the next step (e.g., reduction with
).
Problem: Cyclopropyl Ring Opening
-
Root Cause: Excessive heat or strong acid catalysis.
-
Solution: Avoid strong mineral acids (HCl, H2SO4). The cyclopropyl group is strained and can open under harsh acidic conditions. Use mild Lewis acids (
, ) or no catalyst (thermal) if possible.
Problem: "Derivatives" with Electron-Withdrawing Groups
-
Scenario: Using 2-chloro-4-pyridinecarboxaldehyde.
-
Insight: Electron-withdrawing groups on the pyridine ring make the carbonyl carbon more electrophilic, generally increasing the reaction rate. However, the product may be more susceptible to nucleophilic attack (hydrolysis). Handle with strict anhydrous techniques.
References
-
General Schiff Base Synthesis: Naeimi, H., et al. "Mild and convenient one pot synthesis of Schiff bases in the presence of P2O5/Al2O3."[3] Journal of Molecular Catalysis A: Chemical, 260(1-2), 100-104.[1][3] Link[1]
-
Cyclopropylamine in Drug Discovery: Gardarsdottir, H. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing, 2024. Link
-
Pyridine-Aldehyde Schiff Bases: "Synthesis of Schiff Bases of Pyridine-4-carbaldehyde." ResearchGate, Scheme-1.[1][4][5] Link
-
Iodine-Mediated Synthesis: "Synthesis of 1,4-Dihydropyridines... by Iodine-Mediated Annulation of N-Cyclopropyl Enamines." Organic Letters, 23(24), 9625-9630.[6] Link[1]
-
Green Chemistry Protocol: "Green and One Pot Generation of Schiff Bases." International Journal of Multidisciplinary Research and Analysis, 2025.[3] Link
Sources
- 1. CAS#:2640896-39-3 | 4-Cyclopropyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine | Chemsrc [m.chemsrc.com]
- 2. scispace.com [scispace.com]
- 3. Green and One Pot Generation of Schiff Bases and Studies of Their Biological Potential [ijmra.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Pyridyl Imine Condensation Reactions
Welcome to the technical support center for optimizing the yield of 4-pyridyl imine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. The information presented here is grounded in established chemical principles and field-proven insights to ensure you can achieve the best possible outcomes in your experiments.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section addresses specific problems you might encounter during the synthesis of 4-pyridyl imines. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired 4-pyridyl imine is one of the most common challenges. This can often be attributed to several factors related to reaction conditions and reagent stability.
Potential Causes & Solutions:
-
Incorrect pH: The pH of the reaction medium is critical for imine formation. An optimal pH is typically between 4.5 and 5.[1][2][3]
-
Explanation: At a pH below 4.5, the 4-aminopyridine becomes protonated, which decreases its nucleophilicity and slows down the reaction rate.[4] At a higher pH, there isn't enough acid to protonate the carbonyl oxygen of the aldehyde or ketone, which is a necessary step to make the carbonyl carbon more susceptible to nucleophilic attack.[1][2]
-
Solution: Carefully control the pH of your reaction mixture. Use a buffer system or add a catalytic amount of a weak acid, such as acetic acid.[5]
-
-
Presence of Water: Imine formation is a reversible condensation reaction that produces water as a byproduct.[6] The presence of excess water can shift the equilibrium back towards the starting materials, reducing the yield.
-
Explanation: According to Le Chatelier's principle, the removal of a product will drive the reaction forward.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves (4Å), or performing the reaction in a dry solvent under an inert atmosphere.[6]
-
-
Suboptimal Temperature: The reaction temperature can significantly influence the reaction rate.
-
Explanation: While many imine condensations proceed at room temperature, some may require heating to overcome the activation energy barrier.[7]
-
Solution: If the reaction is slow or incomplete at room temperature, try gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition of the product at higher temperatures.
-
-
Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the 4-aminopyridine can sterically hinder the reaction.
-
Explanation: The nucleophilic attack of the amine on the carbonyl carbon is sensitive to the size of the groups surrounding the reactive centers.
-
Solution: If you suspect steric hindrance is an issue, you may need to use a more reactive derivative of your starting materials or explore alternative synthetic routes.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products, which can complicate purification and lower the yield of your desired imine.
Potential Causes & Solutions:
-
Self-Condensation of Aldehyde/Ketone: This is particularly common when using a strong base as a catalyst.[7]
-
Explanation: Strong bases can deprotonate the α-carbon of the carbonyl compound, leading to aldol-type condensation reactions.
-
Solution: Use a weak acid catalyst instead of a base. If a base is necessary for other reasons, opt for a weaker, non-nucleophilic base.
-
-
Hemiaminal Intermediate Stability: The initial product of the reaction between an amine and a carbonyl compound is a hemiaminal.[8] While typically unstable, some reaction conditions can favor its accumulation.
-
Explanation: The dehydration of the hemiaminal to the imine is often the rate-limiting step and is acid-catalyzed. Insufficient acid or low temperatures can slow this step down.
-
Solution: Ensure adequate acid catalysis and consider gentle heating to promote the elimination of water from the hemiaminal intermediate.
-
-
Hydrolysis of the Imine Product: 4-pyridyl imines can be susceptible to hydrolysis, especially during workup or purification.[9]
-
Explanation: The C=N bond of the imine can be attacked by water, particularly under acidic conditions, regenerating the aldehyde/ketone and 4-aminopyridine.[10]
-
Solution: During workup, use anhydrous solvents and avoid acidic aqueous solutions if possible. For purification by column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.[9]
-
Issue 3: Difficulty in Product Purification
Even with a good reaction yield, isolating the pure 4-pyridyl imine can be challenging.
Potential Causes & Solutions:
-
Product Instability on Silica Gel: As mentioned, imines can hydrolyze on acidic silica gel during column chromatography.[9]
-
Co-elution with Starting Materials: Unreacted 4-aminopyridine or aldehyde/ketone can be difficult to separate from the product.
-
Solution:
-
Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.
-
Explore different solvent systems for column chromatography to improve separation. A gradient elution might be necessary.
-
Consider recrystallization as an alternative purification method if your product is a solid.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-pyridyl imines.
Q1: What is the general mechanism for 4-pyridyl imine formation?
The formation of a 4-pyridyl imine from an aldehyde or ketone and 4-aminopyridine proceeds through a nucleophilic addition-elimination mechanism.[3] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-aminopyridine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[3]
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water, forming an iminium ion.
-
Deprotonation: A base (which can be another molecule of 4-aminopyridine or the solvent) removes a proton from the nitrogen to yield the final imine product.
Q2: What are the best solvents for 4-pyridyl imine condensation reactions?
The choice of solvent can impact reaction rate and yield.
-
Non-polar aprotic solvents like toluene or dichloromethane (DCM) are commonly used, especially when water removal with a Dean-Stark trap is employed.[11][12]
-
Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) can also be effective and may lead to faster reaction times.[7]
-
Protic solvents like ethanol can be used, but water removal might be less efficient.[13] In some cases, a mixture of water and ethanol has been reported to give good yields.[13]
-
Solvent-free (neat) conditions can sometimes be highly efficient, especially with microwave irradiation, but may also lead to a mixture of products.[11][13]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.
-
Procedure: Spot a small amount of your reaction mixture on a TLC plate alongside your starting materials. Develop the plate in an appropriate solvent system.
-
Interpretation: The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative Rf values will help you track the conversion.
Q4: What spectroscopic methods are used to characterize 4-pyridyl imines?
The structure of the synthesized 4-pyridyl imine can be confirmed using a variety of spectroscopic techniques:
-
1H NMR Spectroscopy: Look for the characteristic singlet of the imine proton (-N=CH-) which typically appears in the range of δ 8-9 ppm.[14] You should also see the signals corresponding to the aromatic protons of the pyridyl and other aromatic rings.
-
13C NMR Spectroscopy: The imine carbon (C=N) will have a characteristic chemical shift, often in the range of δ 150-160 ppm.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1600-1650 cm-1 is characteristic of the C=N stretching vibration.[15]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[5]
Experimental Protocols
General Protocol for 4-Pyridyl Imine Synthesis
This protocol provides a general starting point. You may need to optimize the conditions for your specific substrates.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add the aldehyde or ketone (1 equivalent).
-
Solvent and Amine Addition: Add a suitable solvent (e.g., toluene). Then, add 4-aminopyridine (1 to 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent. If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.
Protocol for Purification by Column Chromatography with Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Neutralization: Add a small amount of triethylamine (e.g., 0.5-1% v/v) to the slurry and mix well.
-
Column Packing: Pack a chromatography column with the neutralized silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-pyridyl imine.
Visualizations
Reaction Mechanism and pH Dependence
Caption: A step-by-step workflow for troubleshooting low yields in 4-pyridyl imine condensation reactions.
References
- Allen, C. F. G. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. Retrieved from [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
- Ellman, J. A., & Bergman, R. G. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Toxicity and Spectroscopic Characterization of New Organotin(IV) Complexes with a Bidentate Imine, 4-(2'-Furyl ethanimino)-N-(2'-pyridyl)benzene sulphonamide. Retrieved from [Link]
-
SCIRP. (n.d.). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Retrieved from [Link]
-
MDPI. (2021, April 13). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[1][2][4]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]
-
MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
- Franzen, J. H., Wilm, L. F. B., Rotering, P., Wurst, K., Seidl, M., & Dielmann, F. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.
-
PubMed. (2025, August 25). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Retrieved from [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
ResearchGate. (2020, September 13). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
ACS Sustainable Chemistry & Engineering. (2021, October 18). Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). Retrieved from [Link]
-
RSC Publishing. (2020, November 6). Physical organic studies and dynamic covalent chemistry of picolyl heterocyclic amino aminals. Retrieved from [Link]
-
SciSpace. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via CH Activation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enhancing catalytic activity of pyridines via para-iminophosphorano substituents. Retrieved from [Link]
-
Reddit. (2024, November 13). Issues with a reported condensation reaction/enamine formation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
ACS Publications. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
PubMed. (2006, October 25). Electronic structure of bis(imino)pyridine iron dichloride, monochloride, and neutral ligand complexes: a combined structural, spectroscopic, and computational study. Retrieved from [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine? Retrieved from [Link]
-
PMC - NIH. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2024, June 11). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-cyclopropyl-1-(4-pyridyl)methanimine
[1]
Executive Summary & Technical Challenges
Why is this purification difficult? Purifying N-cyclopropyl-1-(4-pyridyl)methanimine poses two specific chemical risks that make standard silica gel chromatography unsuitable:
-
Hydrolytic Instability: The imine (
) bond is susceptible to hydrolysis, reverting to 4-pyridinecarboxaldehyde and cyclopropylamine.[1] The acidic nature of silica gel ( ) and residual moisture catalyze this decomposition. -
Cloke-Wilson Rearrangement Risk: Cyclopropyl imines are thermodynamically primed to rearrange into 1-pyrrolines (5-membered rings) under thermal stress or acid catalysis.[1] This rearrangement is irreversible and often occurs during high-temperature distillation or on acidic stationary phases.[1]
The Solution: The most effective strategy is a Quantitative Synthesis Protocol (prevention) followed by Vacuum Stripping or Low-Temperature Vacuum Distillation (remediation).
Core Protocol: The "Shift & Strip" Synthesis
This protocol eliminates the need for downstream purification by driving the reaction to >99% completion.
Reagents & Stoichiometry
| Component | Role | Stoichiometry | Rationale |
| 4-Pyridinecarboxaldehyde | Limiting Reagent | 1.0 equiv | High boiling point; hard to remove if unreacted.[1] |
| Cyclopropylamine | Excess Reagent | 1.1 – 1.2 equiv | Low b.p. (50°C); easy to strip under vacuum.[1] |
| Magnesium Sulfate (Anhydrous) | Water Scavenger | 0.5 g / mmol | Aggressively removes water to drive equilibrium.[1] |
| Dichloromethane (DCM) | Solvent | 0.5 M conc.[1] | Aprotic; easy to remove; good solubility.[1] |
Step-by-Step Workflow
-
Activation: Flame-dry all glassware under nitrogen flow.
-
Dissolution: Dissolve 4-pyridinecarboxaldehyde (1.0 equiv) in dry DCM.
-
Scavenger Addition: Add anhydrous MgSO₄ (or activated 4Å Molecular Sieves) directly to the flask.
-
Amine Addition: Add cyclopropylamine (1.2 equiv) dropwise at 0°C.
-
Note: The reaction is exothermic.[1]
-
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Check: Aliquot a sample for 1H-NMR.[1] Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (~8.3–8.5 ppm).
-
-
Filtration: Filter through a sintered glass funnel (fritted disc) under nitrogen to remove the hydrated MgSO₄.
-
Critical: Do not use paper filters (contain moisture) or Celite (can be acidic).[1]
-
-
Stripping: Concentrate the filtrate on a rotary evaporator.
Purification Method A: Kugelrohr Vacuum Distillation
Use this method if the crude product contains residual aldehyde or oligomers.
Applicability: The product is likely an oil or low-melting solid.[1] Equipment: Kugelrohr (Bulb-to-Bulb) Distillation Apparatus.[1][5]
Protocol:
-
Transfer crude oil to the source bulb.[1]
-
Apply high vacuum (< 0.5 mmHg or < 0.1 mbar ).
-
Cool the receiving bulb with Dry Ice/Acetone (-78°C).
-
Slowly ramp the oven temperature.
-
Target Range: The product should distill between 80°C – 110°C at 0.1 mmHg (estimated).
-
Warning: Do NOT exceed 140°C. Temperatures above this threshold significantly increase the rate of Cloke-Wilson rearrangement to the pyrroline isomer.
-
Purification Method B: Crystallization (If Solid)
While many N-cyclopropyl imines are oils, the pyridine ring may induce crystallinity.[1] If the product solidifies, use this method.
Solvent System: Hexane / Diethyl Ether (10:1).[1] Protocol:
-
Dissolve crude solid in minimal warm Diethyl Ether (30°C).
-
Add Hexane dropwise until slight turbidity appears.[1]
-
Cool slowly to -20°C (freezer) under nitrogen atmosphere.
-
Filter cold crystals rapidly under inert gas.
Visual Guide: Reaction & Risk Pathways
The following diagram illustrates the synthesis workflow and the critical "Cloke-Wilson" side reaction that must be avoided during purification.
Figure 1: Synthesis workflow and the thermal instability pathway (Cloke-Wilson Rearrangement).
Troubleshooting & FAQs
Q1: The product is turning back into a liquid and smells like almonds/pyridine after a few hours. Why?
Diagnosis: Hydrolysis.[1][6] Cause: Exposure to atmospheric moisture.[1] Fix:
-
Store the product under Argon or Nitrogen.[1]
-
Store at -20°C.
-
Ensure the storage vial is sealed with Parafilm or a Teflon-lined cap.[1]
Q2: I see a new set of peaks in the NMR (triplets becoming multiplets) after distillation.
Diagnosis: Cloke-Wilson Rearrangement. Cause: Distillation temperature was too high (>140°C) or the pot was acidic. Fix:
-
Lower the distillation pressure to reduce the boiling point.
-
Use a Kugelrohr for shorter heat exposure times.[1]
-
Ensure glassware is base-washed (rinsed with dilute
and dried) to remove acidic residues.[1]
Q3: Can I use an acid wash to remove unreacted amine?
Answer: NO. Even weak aqueous acids will instantly hydrolyze the imine bond back to the aldehyde and amine. If you must remove amine and stripping isn't working, dissolve the product in dry ether and wash very rapidly with ice-cold, dilute basic brine (pH 8-9), but this is risky.[1] The vacuum stripping method is far superior.
Q4: My product is an oil. How do I determine purity without HPLC/GC?
Answer: Quantitative 1H-NMR.
References
-
Imine Synthesis & Stability: Layer, R. W. (1963).[1] The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.[1] Link
-
Cloke-Wilson Rearrangement: Cloke, J. B. (1929).[1] The formation of pyrrolines from cyclopropyl ketimines. Journal of the American Chemical Society, 51(4), 1174–1187. Link
-
General Purification of Volatile Imines: Barluenga, J., et al. (2005).[1] Recent advances in the synthesis of imines. Organic Preparations and Procedures International.[1] (General reference for non-chromatographic handling).
-
Cyclopropylamine Properties: PubChem Database. Cyclopropylamine (CID 12345).[1] Link
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 5. US6045662A - Process for preparing high-purity cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Stabilizing N-Cyclopropyl Imines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-cyclopropyl imines. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the storage and handling of these valuable synthetic intermediates. Drawing from established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and reactivity of your compounds.
Introduction: The Stability Challenge of N-Cyclopropyl Imines
N-cyclopropyl imines are a unique class of compounds, prized in medicinal chemistry and organic synthesis for the conformational rigidity and metabolic stability imparted by the cyclopropyl group.[1] However, the inherent reactivity of the imine functional group (C=N), combined with the electronic properties of the adjacent cyclopropane ring, presents significant stability challenges. The primary degradation pathway for imines is hydrolysis, which cleaves the C=N bond to regenerate the parent amine and carbonyl compounds.[2][3] This process is often catalyzed by trace amounts of acid or moisture, making stringent storage and handling protocols essential.
This guide will walk you through the causes of instability and provide actionable strategies to mitigate degradation, ensuring the long-term viability of your N-cyclopropyl imine samples.
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses specific issues you may encounter with your N-cyclopropyl imines, presented in a question-and-answer format.
Issue 1: My purified N-cyclopropyl imine shows signs of degradation (e.g., appearance of new spots on TLC, unexpected peaks in NMR/LC-MS) after a short period of storage.
Question: What are the most likely causes for the rapid decomposition of my stored N-cyclopropyl imine?
Answer: The most common culprit for rapid degradation is hydrolysis, driven by the presence of moisture. The imine bond is susceptible to attack by water, a reaction that can be accelerated by acidic or basic residues.[3] Another potential issue, particularly at elevated temperatures, is thermal degradation, which can lead to various side products.[4][5]
Immediate Actions & Solutions:
-
Re-evaluate Your Storage Environment:
-
Moisture Control: Ensure your compound, whether solid or in solution, is stored under strictly anhydrous conditions. For solids, this means using a desiccator with a fresh desiccant. For solutions, use anhydrous solvents from a freshly opened bottle or a solvent purification system.[6][7]
-
Inert Atmosphere: Store highly sensitive imines under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.[6] This is particularly crucial for long-term storage.
-
Temperature Control: Store your compound at low temperatures. Refrigeration (2-8 °C) is good, but freezing (-20 °C or below) is often better for long-term stability.[4][5][6]
-
-
Check for Contaminants:
-
Acid/Base Residues: Ensure that all acidic or basic reagents from the synthesis or workup have been thoroughly removed. Even trace amounts can catalyze hydrolysis. Consider a final wash with a neutral aqueous solution followed by rigorous drying.
-
Solvent Purity: If stored in solution, verify the purity and water content of your solvent. Solvents like DMSO are notoriously hygroscopic and should be handled accordingly.[7]
-
Workflow for Troubleshooting Degradation:
Caption: A logical workflow for troubleshooting N-cyclopropyl imine degradation.
Issue 2: I need to store my N-cyclopropyl imine in solution for use in a high-throughput screening (HTS) campaign. What is the best practice?
Question: How can I prepare and store stock solutions of N-cyclopropyl imines to maintain their integrity over several weeks or months?
Answer: Storing imines in solution is inherently riskier than storing them as a neat solid or oil due to potential interactions with the solvent. However, with careful planning, stable stock solutions can be prepared.
Best Practices for Solution Storage:
-
Solvent Selection: Choose a dry, aprotic, and non-reactive solvent. Anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are common choices.[6] Avoid protic solvents like methanol or ethanol, as they can participate in hydrolysis or other reactions.
-
Aliquoting: Prepare aliquots of your stock solution in small-volume vials. This practice minimizes the number of freeze-thaw cycles and reduces the introduction of atmospheric moisture into the main stock each time a sample is needed.[7]
-
Inert Headspace: Before sealing and freezing, purge the headspace of each aliquot vial with a stream of dry argon or nitrogen.
-
Storage Conditions: Store aliquots at -20°C or, for maximum longevity, at -80°C.[6] Always allow vials to warm completely to room temperature before opening to prevent condensation of moisture onto the cold solution.[6][7]
Data Summary: Recommended Storage Conditions
| Storage Form | Temperature | Atmosphere | Duration | Key Considerations |
| Solid/Neat Oil | -20°C to -80°C | Inert (Ar/N₂) | Long-term (Months to Years) | Most stable form. Ensure sample is free of solvent and acidic/basic impurities. |
| 2-8°C | Desiccated | Short-term (Days to Weeks) | Suitable for immediate use. Risk of moisture absorption is higher. | |
| Solution (Aprotic) | -20°C to -80°C | Inert (Ar/N₂) Headspace | Mid- to Long-term (Weeks to Months) | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles.[7] |
Frequently Asked Questions (FAQs)
Q1: Can I stabilize my N-cyclopropyl imine by converting it into a salt?
A1: Yes, this is a viable strategy for certain reactive imines. Transformation into a stable iminium salt can protect the imine from degradation.[8] This is typically achieved by reacting the imine with a strong acid. However, the resulting iminium salts can be hygroscopic and may require special handling.[8] An alternative approach involves complexation with a metal center, which can also stabilize the imine functionality.[9] The choice to form a salt depends on the downstream application, as the imine would need to be liberated from the salt form before use, often by deprotonation.
Q2: What analytical techniques are best for monitoring the stability of my N-cyclopropyl imine over time?
A2: A combination of techniques is often most effective:
-
¹H NMR Spectroscopy: This is an excellent method for quantitatively assessing the purity of your sample. You can monitor for the disappearance of characteristic imine protons and the appearance of signals from the corresponding aldehyde/ketone and amine hydrolysis products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting low levels of degradation products. A time-course study, where aliquots are analyzed at regular intervals, can provide a clear picture of the degradation rate under specific storage conditions.
-
Gas Chromatography (GC): Useful for volatile imines and their degradation products. GC can be used to monitor the concentration of the amine and other volatile components over time.[10]
Q3: Does the cyclopropyl group itself contribute to the instability?
A3: The cyclopropyl group has unique electronic properties, behaving in some contexts like a double bond.[11] This can influence the electronics of the adjacent imine bond. While the primary instability of the imine functional group is due to its C=N double bond, the cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, such as in the presence of some transition metals or under specific metabolic pathways.[1][12] However, for typical storage conditions, the main concern remains the hydrolysis of the imine moiety.
Q4: Are there any chemical additives I can use to improve stability in solution?
A4: The addition of a non-nucleophilic, sterically hindered base can help to scavenge any trace acid that might catalyze hydrolysis. However, this approach must be used with caution, as the additive could interfere with downstream reactions. A more common and generally safer approach is the inclusion of molecular sieves in the storage vessel to passively remove any ingressed moisture.[13]
Protocol: Preparing a Stabilized Stock Solution
-
Preparation: In a fume hood, ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Weighing: If your N-cyclopropyl imine is a solid and stored in a freezer, allow the container to equilibrate to room temperature before opening.[6] Weigh the desired amount of the imine into a tared vial.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous aprotic solvent (e.g., DMSO, DMF) to the vial to achieve the target concentration.
-
Dissolution: Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Aliquoting: Distribute the stock solution into smaller, appropriately sized vials for single or limited use.
-
Inerting and Sealing: Purge the headspace of each aliquot with dry argon or nitrogen for 15-30 seconds before tightly sealing with a cap containing a chemically resistant septum or liner.
-
Storage: Label the vials clearly and place them in a secondary container before storing them in a freezer at -20°C or below.
Diagram: Imine Hydrolysis Pathway
Caption: The general mechanism of N-cyclopropyl imine hydrolysis.
References
- Process for the stabilisation of reactive imines, stable iminium salts obtained by this process and their use. Google Patents.
-
Trofimenko, S., et al. (2003). Pop-the-Cork Strategy in Synthetic Utilization of Imines: Stabilization by Complexation and Activation via Liberation of the Ligated Species. Inorganic Chemistry, 42(15), 4593-4601. Available at: [Link]
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines. Available at: [Link]
-
Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315-320. Available at: [Link]
-
Richard, J. P., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Journal of the American Chemical Society, 131(42), 15347-15357. Available at: [Link]
-
Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]
-
Wikipedia. Imine. Available at: [Link]
-
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Sayari, A., et al. (2026, February 10). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. ACS Omega. Available at: [Link]
-
Kurbako, V. Z., & Tishchenko, I. G. (1990). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Pharmaceutical Chemistry Journal, 24, 638-641. Available at: [Link]
-
Eawag. (2001, October 5). N-Cyclopropylmelamine Pathway Map. Eawag-BBD. Available at: [Link]
-
Johnson, J. B., et al. (2018). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Organometallics, 37(20), 3645-3652. Available at: [Link]
-
Carreño, M. C., et al. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Molecules, 27(12), 3747. Available at: [Link]
-
Sayari, A., et al. (2021). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. ACS Omega, 6(8), 5396-5404. Available at: [Link]
-
Tius, M. A., & Chu, C. C. (2013). Nazarov Reactions of Vinyl Cyclopropylamines: An Approach to the Imino-Nazarov Problem. Organic Letters, 15(12), 2922-2925. Available at: [Link]
-
Downs, D. M., & Miller, C. G. (2019). Reactive Enamines and Imines In Vivo: Lessons from the RidA Paradigm. Trends in Biochemical Sciences, 44(8), 661-671. Available at: [Link]
-
International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. Available at: [Link]
-
ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Available at: [Link]
-
Miles, W. H., et al. (2006). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(8), 1193. Available at: [Link]
-
Hussain, S. (2015). Biocatalytic Imine Reduction: Isolation, Application, Structure and Mechanism of Imine Reductases. University of Manchester Thesis. Available at: [Link]
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. Available at: [Link]
-
Ito, N., et al. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. International Journal of Molecular Sciences, 23(9), 5045. Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
-
Machado, C., Nascimento, M. G., & Rezende, M. C. (1993). Metal Ion Catalysis in the Hydrolysis of Imines. Journal of the Brazilian Chemical Society, 4(2), 76-78. Available at: [Link]
-
Roy, S., et al. (2020). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganics, 8(11), 63. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0102271A1 - Process for the stabilisation of reactive imines, stable iminium salts obtained by this process and their use - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccsknowledge.com [ccsknowledge.com]
- 11. echemi.com [echemi.com]
- 12. Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of N-cyclopropyl-1-(4-pyridyl)methanimine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of N-cyclopropyl-1-(4-pyridyl)methanimine via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this and structurally similar imine compounds.
Introduction to Recrystallization Challenges
N-cyclopropyl-1-(4-pyridyl)methanimine possesses a unique combination of functional groups: a polar pyridine ring, a non-polar cyclopropyl group, and a hydrolytically sensitive imine linkage. This structure presents specific challenges for purification by recrystallization. Success depends on a carefully selected solvent system that balances solubility at high temperatures with insolubility at low temperatures, all while preserving the integrity of the imine bond.[1] This guide provides a systematic approach to developing and troubleshooting a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for N-cyclopropyl-1-(4-pyridyl)methanimine?
The fundamental principle of solvent selection is that "like dissolves like"[2]. Given the molecule's polarity, derived from the pyridine nitrogen and the imine bond, moderately polar solvents are a logical starting point. The ideal solvent should dissolve the compound completely when hot but poorly when cold to ensure a high recovery of purified crystals. A preliminary screening with small amounts of the crude product in various solvents is the most effective initial step.
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common if the solvent's boiling point is too close to or exceeds the melting point of the solute.[3]
-
Solution 1: Lower the Temperature. Use a larger volume of solvent and heat to a temperature just sufficient to dissolve the compound, without necessarily reaching the solvent's boiling point.
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
-
Solution 3: Use a Solvent-Pair System. Dissolve the compound in a "good" solvent at a warm temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes faintly cloudy. Re-heat gently until the solution is clear, then allow it to cool slowly.[2]
Q3: Why is my product recovery so low after recrystallization?
Low recovery can be attributed to several factors:
-
Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude material.[2]
-
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Slow, gradual cooling is essential for growing large, pure crystals.
-
Premature crystallization: If the solution cools too much during a hot gravity filtration step, the product can crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.
Q4: I'm concerned about the stability of the imine bond during recrystallization. What precautions should I take?
Imine bonds are susceptible to hydrolysis, especially in the presence of acid or water.[1][4]
-
Use Anhydrous Solvents: Ensure your solvents are dry to minimize water content.
-
Avoid Protic Acids: Do not use acidic solvents or add any acid, as this will catalyze hydrolysis.
-
Work Quickly: Minimize the time the compound spends dissolved in the hot solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for solving them.
Problem 1: Poor Crystal Formation or No Crystals Form
If your compound remains in solution even after cooling, the solution is likely not saturated.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solvent is too good | 1. Reduce the solvent volume by gentle heating to concentrate the solution. 2. Add a poor, miscible solvent (an anti-solvent) dropwise until turbidity appears. | Increasing the solute concentration or decreasing its solubility by adding an anti-solvent is necessary to achieve the supersaturation required for crystallization. |
| Supersaturation without nucleation | 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal from a previous successful batch. | Scratching provides a rough surface with high energy, which can initiate crystal nucleation. A seed crystal acts as a template for crystal growth. |
| Compound is highly soluble | Switch to a less polar solvent or a solvent-pair system where the compound has lower solubility.[5] | The solvent system must provide a steep solubility curve with respect to temperature for effective recrystallization. |
Problem 2: Colored Impurities Remain in the Final Product
If your crystals are colored, it indicates the presence of persistent, often polar, impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Highly polar impurities | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration.[2] | Activated charcoal has a high surface area and adsorbs large, colored, and polar impurity molecules.[2] |
| Impurity co-crystallizes | A different solvent system is required. Experiment with solvents of different polarities to find one that leaves the impurity in the mother liquor. | The impurity's solubility profile is too similar to the product's in the current solvent. A new solvent can exploit differences in solubility. |
Workflow for Troubleshooting Recrystallization
The following diagram outlines a logical sequence for diagnosing and solving common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Experimental Protocol: Recrystallization of N-cyclopropyl-1-(4-pyridyl)methanimine
This protocol outlines a method for selecting a suitable solvent and performing the recrystallization.
Part 1: Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude imine into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents from varying polarity classes. See the table below for suggestions.
-
Solubility Test (Cold): Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a pair.[6]
-
Solubility Test (Hot): If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath. Observe the quantity and quality of the crystals that form.
-
Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.
Suggested Screening Solvents
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Hexane / Heptane | Non-polar | 69 / 98 | Likely a poor solvent. Good candidate for an "anti-solvent" in a solvent-pair system. |
| Ethyl Acetate | Moderately Polar | 77 | Good starting point. Balances polarity and has a reasonable boiling point. |
| Acetone | Polar Aprotic | 56 | May be too effective a solvent, leading to low recovery. Low boiling point can be a drawback.[3] |
| Isopropanol / Ethanol | Polar Protic | 82 / 78 | Good general-purpose solvents.[2] Use anhydrous grades to minimize risk of imine hydrolysis. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds.[5] |
| Toluene | Non-polar (Aromatic) | 111 | May be suitable if the compound has some aromatic character affinity. Higher boiling point may risk oiling out. |
Data sourced from multiple references.[7][8][9]
Part 2: Bulk Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude N-cyclopropyl-1-(4-pyridyl)methanimine in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture gently on a hot plate with stirring.
-
Minimum Solvent: Add just enough hot solvent to completely dissolve the solid. It is crucial to use the minimum amount to ensure the solution is saturated.[2]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Solvent Selection Logic Diagram
This diagram illustrates the decision-making process for choosing an appropriate solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
References
-
-
Crystallization. (n.d.). Department of Chemistry, University of California, Davis. [Link]
-
-
Recrystallization. (n.d.). Department of Chemistry, University of California, Los Angeles. [Link]
-
Experiment 2: Recrystallization. (n.d.). Department of Chemistry, University of Calgary. [Link]
-
Locus, A. A. (1981). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(5), 429. [Link]
-
Crystallization Solvents. (n.d.). Department of Chemistry, University of Rochester. [Link]
-
Purification issues. (2016, May 3). Reddit. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. [Link]
-
Zhu, Y., et al. (2020). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Nature Communications, 11(1), 5635. [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
-
Murov, S. L. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
Technical Guide: Controlling Side Reactions in Cyclopropylamine Schiff Base Synthesis
Introduction: The Cyclopropylamine Challenge
Welcome to the technical support hub for Cyclopropylamine (CPA) synthesis.
Synthesizing Schiff bases (imines) using cyclopropylamine presents a unique paradox in organic chemistry. You are balancing the nucleophilicity of a primary amine against the thermodynamic fragility of a strained ring system.
The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain . While CPA is kinetically stable under standard basic conditions, it becomes a "ticking time bomb" in the presence of strong Brønsted acids or radical initiators. Standard imine formation protocols—often involving refluxing toluene with p-Toluenesulfonic acid (pTSA)—are frequently disastrous for CPA, leading to ring-opening rearrangements (forming allylamines) or polymerization.
This guide provides self-validating protocols to navigate these competing pathways.
Critical Reaction Pathways (Mechanism & Logic)
Before troubleshooting, visualize the battlefield. The diagram below maps the desired kinetic pathway against the thermodynamic traps.
Figure 1: Reaction landscape of Cyclopropylamine. Note that acid catalysis facilitates both the desired dehydration and the undesired ring opening.
Module 1: The "Titanium Standard" Protocol
Issue: "I am seeing low conversion or decomposition when using acid catalysts."
The Solution: Abandon Brønsted acids (
Validated Protocol: Mediated Synthesis
Recommended for: Hindered ketones, sensitive aldehydes, and valuable substrates.
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Stoichiometry:
-
Carbonyl Substrate: 1.0 equiv
-
Cyclopropylamine: 1.2 – 1.5 equiv
- : 1.25 – 1.5 equiv (Must be neat, handled via syringe).
-
Solvent: THF or DCM (anhydrous).
-
-
Execution:
-
Dissolve substrate and CPA in solvent at room temperature (RT).
-
Add
dropwise. Note: Solution often turns yellow/orange. -
Stir at RT for 6–12 hours. (Monitor via IR: look for disappearance of C=O stretch ~1700
and appearance of C=N ~1650 ).
-
-
Workup (Critical Step):
-
Do NOT add acidic water.
-
Dilute with
. -
Add a minimal amount of saturated aqueous
or water to precipitate . -
Filter the resulting white slurry through a Celite pad.
-
Concentrate filtrate in vacuo.[1]
-
Why this works:
Module 2: Managing Michael Addition
Issue: "I used an
The Science: CPA is a reasonably hard nucleophile, but steric strain can sometimes slow 1,2-addition (imine), allowing the thermodynamic 1,4-addition (Michael) to compete.
Troubleshooting Table: 1,2 vs 1,4 Addition
| Parameter | To Favor Imine (1,2-Addition) | To Favor Michael (1,4-Addition) |
| Temperature | Low (0°C to RT) . Kinetic control favors the imine. | High (Reflux).[2] Thermodynamic control favors the conjugate addition. |
| Catalyst | Hard Lewis Acid ( | Soft Lewis Acid or Brønsted Base. |
| Solvent | Non-polar / Aprotic (DCM, Toluene). | Polar Protic (Methanol/Ethanol).[1] |
Corrective Protocol for Enones:
If using an enone (e.g., cyclohexenone), pre-complex the carbonyl with
Module 3: Water Management (Equilibrium Control)
Issue: "The reaction stalls at 60% conversion."
Schiff base formation is reversible (
Comparison of Dehydrating Agents
| Method | Suitability for CPA | Risk Level | Notes |
| Molecular Sieves (4Å) | High | Low | The safest physical method. Activate sieves (flame/oven) immediately before use. |
| Medium | Low | Good for simple aldehydes. Can be messy to stir on large scale. | |
| Dean-Stark (Toluene) | Very Low | Critical | CPA b.p. is ~50°C. Toluene reflux (110°C) will boil off your reagent before the water. |
| High | Low | Acts as chemical scavenger. Best for difficult substrates. |
FAQ: Common User Scenarios
Q1: Can I use Cyclopropylamine Hydrochloride salt instead of the free base? A: Yes, but you must liberate the free amine in situ.
-
Protocol: Suspend
in solvent, add 1.05 equiv of Triethylamine ( ) or DIPEA, stir for 15 mins, then add the carbonyl and . -
Warning: Ensure the resulting triethylammonium salts do not precipitate in a way that clogs the reaction if using flow chemistry.
Q2: My Schiff base hydrolyzes on the silica column. How do I purify it? A: CPA imines are hydrolytically unstable.
-
Avoid Chromatography if possible. Attempt crystallization or distillation (if stable).
-
Neutralize Silica: If you must column, treat the silica gel with 1%
in Hexanes before loading. This neutralizes acidic sites on the silica that catalyze hydrolysis. -
Reduction: If the imine is an intermediate for an amine, do not isolate. Perform a "One-Pot" reduction by adding
(or ) directly to the reaction mixture after imine formation is complete.
Q3: I see "Allyl" signals in my NMR (multiplets at 5.0–6.0 ppm). What happened? A: You likely triggered acid-catalyzed ring opening.[3]
-
Check: Did you use
, acetic acid, or un-neutralized silica? -
Check: Did you heat the reaction above 80°C?
-
Fix: Switch to the
protocol at Room Temperature.
Decision Logic for Experimental Design
Use this flow to select the correct protocol for your specific substrate.
Figure 2: Protocol Selection Decision Tree based on substrate properties.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2306.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).
-
de Meijere, A., et al. (2010).[4] "Cyclopropylamines from N,N-dialkylcarboxamides and Grignard reagents in the presence of titanium tetraisopropoxide." Chemistry – A European Journal, 16(47).
-
Moghaddam, F. M., et al. (2006). "Rapid and efficient synthesis of imines... under microwave irradiation." Synthetic Communications, 36(14). (Validating solvent-free approaches for sensitive amines).
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropylamines from N,N-dialkylcarboxamides and Grignard reagents in the presence of titanium tetraisopropoxide or methyltitanium triisopropoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of N-cyclopropyl-1-(4-pyridyl)methanimine
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of N-cyclopropyl-1-(4-pyridyl)methanimine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic ligands. The diagnostic focus is the imine methine proton (
Based on structural electronic effects and comparative data from validated analogs, the imine proton of this molecule exhibits a characteristic singlet resonance in the
Part 1: Theoretical Framework & Structural Analysis
The chemical shift of the imine proton is governed by the anisotropic effect of the adjacent
Structural Visualization
The following diagram illustrates the molecule's connectivity and the specific proton environments analyzed in this guide.
Caption: Structural segmentation of N-cyclopropyl-1-(4-pyridyl)methanimine highlighting key NMR zones.
Mechanistic Insight: The Pyridine Effect
Unlike a standard benzylidene imine (derived from benzaldehyde), the 4-pyridyl group exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect that decreases electron density at the imine carbon.
-
Result: The imine proton is deshielded relative to the phenyl analog.
-
Quantification: The shift moves downfield by approximately +0.15 to +0.20 ppm compared to N-cyclopropyl-1-phenylmethanimine.
Part 2: Experimental Benchmarking (Product vs. Alternatives)
This section objectively compares the spectral signature of the target molecule against its closest structural analog and evaluates solvent effects.
Comparison 1: Structural Analog (Phenyl vs. 4-Pyridyl)
The most robust validation method involves comparing the target to N-cyclopropyl-1-phenylmethanimine .
| Feature | Phenyl Analog (Baseline) | 4-Pyridyl Product (Target) | Mechanistic Cause |
| Imine H ( | 8.46 ppm (s) | 8.55 – 8.70 ppm (s) | Pyridine ring electron withdrawal deshields the proton. |
| Ortho/ | 7.70 ppm (m) | 8.70 – 8.80 ppm (d) | Nitrogen in pyridine ring strongly deshields |
| Cyclopropyl N-CH | 3.05 ppm (m) | 3.10 – 3.15 ppm (m) | Minimal inductive transmission through the imine nitrogen. |
| Carbon ( | 158.4 ppm | ~160 – 162 ppm | Pyridine renders the imine carbon more electrophilic. |
Data Source for Phenyl Analog: Confirmed experimental data from Amazon S3/Literature [1].
Comparison 2: Solvent Systems (CDCl vs. DMSO- )
Solvent choice significantly alters the chemical shift due to polarity and hydrogen bonding capabilities.
| Solvent | Expected Shift ( | Resolution Quality | Recommendation |
| Chloroform- | 8.55 – 8.70 ppm | High | Preferred. Minimizes solute-solvent interaction; sharpest peaks. |
| DMSO- | 8.65 – 8.85 ppm | Medium | Use only if solubility in CDCl |
Part 3: Detailed Experimental Protocol
To ensure reproducibility and spectral integrity, follow this synthesis and characterization workflow.
Workflow Visualization
Caption: Synthesis and validation workflow for N-cyclopropyl-1-(4-pyridyl)methanimine.
Step-by-Step Protocol
-
Synthesis (In Situ):
-
Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Cyclopropylamine (1.1 eq) and anhydrous
(to sequester water and drive equilibrium). -
Stir at Room Temperature (RT) for 4–6 hours. Note: Schiff base formation is reversible; water removal is critical.
-
-
Isolation:
-
Filter off the
solids. -
Evaporate the solvent under reduced pressure.[1] The product is typically a pale yellow oil or low-melting solid.
-
-
NMR Sample Preparation:
-
Dissolve ~10 mg of the crude product in 0.6 mL of CDCl
. -
Critical: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent hydrolysis of the imine back to the aldehyde.
-
-
Acquisition Parameters:
Part 4: Comprehensive Data Summary
The following table aggregates the predicted and comparative NMR data for N-cyclopropyl-1-(4-pyridyl)methanimine.
| Proton Assignment | Multiplicity | Integration | Chemical Shift ( | Coupling ( |
| Imine ( | Singlet (s) | 1H | 8.55 – 8.70 | - |
| Pyridine ( | Doublet (d) | 2H | 8.65 – 8.80 | ~4.5 - 6.0 |
| Pyridine ( | Doublet (d) | 2H | 7.60 – 7.75 | ~4.5 - 6.0 |
| Cyclopropyl ( | Multiplet (m) | 1H | 3.05 – 3.15 | - |
| Cyclopropyl ( | Multiplet (m) | 2H | 0.95 – 1.10 | - |
| Cyclopropyl ( | Multiplet (m) | 2H | 0.85 – 0.95 | - |
Diagnostic Validation Criteria:
-
Disappearance of the aldehyde singlet at 10.11 ppm .
-
Appearance of the imine singlet at ~8.6 ppm .
-
Preservation of the cyclopropyl pattern (high field multiplets).
References
-
Amazon AWS / Literature Archive. Synthesis and Characterization of N-Cyclopropyl-1-phenylmethanimine (Compound 3p). Retrieved from (Accessed via search result 1.1).
-
ChemicalBook. 4-Pyridinecarboxaldehyde 1H NMR Spectrum. Available at: .
-
Royal Society of Chemistry. Synthesis of Schiff bases of pyridine-4-carbaldehyde. Comparison of pyridine-imine shifts. Available at: .
-
SpectraBase. 4-Pyridinecarboxaldehyde Spectral Data. Wiley Science Solutions. Available at: .
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Vibrational Landscape of Pyridyl Imines: Interpreting the C=N Stretch in FTIR Spectroscopy
For researchers and professionals in medicinal chemistry and materials science, pyridyl imines (a class of Schiff bases) represent a cornerstone of molecular design. Their utility as ligands in coordination chemistry, intermediates in organic synthesis, and scaffolds for biologically active compounds is well-documented. The imine (C=N) bond is central to their reactivity and function. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and probing the electronic environment of this crucial functional group.
This guide offers an in-depth comparison of the characteristic FTIR absorption bands for the C=N stretch in pyridyl imines. Moving beyond a simple reporting of frequency ranges, we will explore the causal relationships between molecular structure and vibrational frequency, supported by experimental data from peer-reviewed literature. Our objective is to equip you with the expertise to not only identify the C=N stretch but also to interpret its subtle shifts as a reflection of the molecule's electronic and structural properties.
The Vibrational Signature of the Imine Bond
The C=N double bond in an imine typically exhibits a stretching vibration in the 1690–1640 cm⁻¹ region of the infrared spectrum[1][2]. This absorption arises from the change in the dipole moment as the carbon and nitrogen atoms oscillate along the bond axis. The precise wavenumber of this absorption is exquisitely sensitive to the bond's electronic and steric environment, making it a powerful diagnostic tool.
Compared to related functional groups, the imine stretch is generally found at a lower frequency than the C=O stretch of ketones (1750–1680 cm⁻¹) but at a slightly higher frequency than the C=C stretch of alkenes (1680–1620 cm⁻¹)[3]. However, in pyridyl imines, the situation is more complex. The presence of the pyridine ring introduces additional vibrational modes, including C=C and C=N ring stretching, which can appear in the same region (1600–1450 cm⁻¹)[4][5]. Furthermore, conjugation between the imine bond and the aromatic systems can lower the C=N stretching frequency, causing potential overlap. Therefore, careful analysis is paramount.
Factors Influencing the C=N Stretching Frequency in Pyridyl Imines
The position of the ν(C=N) band is not fixed; it is modulated by a variety of structural factors. Understanding these influences allows for a deeper interpretation of the FTIR spectrum.
Electronic Effects of Substituents
The electronic nature of substituent groups on both the pyridine ring and the other aromatic or aliphatic moiety attached to the imine nitrogen is a primary determinant of the ν(C=N) frequency.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides pull electron density away from the C=N bond via inductive or resonance effects. This withdrawal of electron density strengthens the double bond character, increasing the bond's force constant. Consequently, more energy is required to excite the stretching vibration, resulting in a hypsochromic shift (blue shift) to a higher wavenumber[6].
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains push electron density into the C=N bond. This increased electron density can lead to a slight elongation and weakening of the bond, decreasing the force constant. This results in a bathochromic shift (red shift) to a lower wavenumber.
Conjugation
Extended π-conjugation, where the C=N bond is in conjugation with the pyridine ring and/or another aromatic system, tends to delocalize the π-electrons across the molecule. This delocalization reduces the double-bond character of the imine linkage, weakening it and lowering the stretching frequency[1]. This is a significant factor in pyridyl imines, where the C=N bond is inherently conjugated with the pyridine ring.
Steric Effects
Steric hindrance can force the aromatic rings out of planarity with the C=N bond. This disruption of coplanarity reduces the extent of π-conjugation, which can lead to an increase in the C=N stretching frequency compared to a more planar analogue.
Hydrogen Bonding and Protonation
The nitrogen atom of the imine is a hydrogen bond acceptor. Intermolecular or intramolecular hydrogen bonding can influence the electron density of the C=N bond, typically causing a shift in its stretching frequency. Protonation of the imine nitrogen dramatically affects the bond, and the resulting C=NH⁺ stretch is significantly influenced by coupling with the C-N-H bending mode[7][8].
Coordination to Metal Ions
Pyridyl imines are excellent ligands for metal ions. Upon coordination through the imine nitrogen, electron density is donated from the nitrogen to the metal center. This withdrawal of electron density from the C=N bond typically leads to a decrease in the stretching frequency[9][10]. This shift is a key piece of evidence used to confirm that the imine nitrogen is involved in the coordination.
Comparative Analysis of C=N Stretching Frequencies
The following table summarizes experimentally observed C=N stretching frequencies for a variety of pyridyl imines, illustrating the principles discussed above.
| Compound/System | Substituent Effects | ν(C=N) (cm⁻¹) | Comments | Reference |
| Schiff base from 2-aminopyridine and salicylaldehyde | -OH group on aldehyde ring | 1608.63 | The electron-donating nature of the hydroxyl group and potential intramolecular H-bonding likely contribute to the relatively low frequency. | [6] |
| Schiff base from 2-aminopyridine and p-nitrobenzaldehyde | -NO₂ (EWG) on aldehyde ring | >1608.63 | The paper notes that the electron-withdrawing -NO₂ group shifts the absorption to a higher frequency compared to compounds with EDGs, as it decreases electron density on the C=N bond.[6] | [6] |
| Schiff bases of p-alkylaniline and 4-phenylpyridine-4'-carbaldehyde | Conjugated aromatic system | 1623 | The absorption band at 1623 cm⁻¹ is assigned to the imine (CH=N) group conjugated with an aromatic ring.[11] | [11] |
| Hydrazone Schiff base from pyridine-2,6-dicarbohydrazide and benzil | Hydrazone functionality, extended conjugation | 1613 | This value is assigned to the azomethine ν(C=N) vibration within a larger, conjugated macrocyclic structure. | |
| Pyridyl imine ligand (free) | Uncoordinated | 1650.2 | This represents the baseline frequency for the free ligand before coordination. | [10] |
| Pyridyl imine ligand coordinated to Ruthenium(II) | Coordinated to Ru(II) | 1633.5-1635.5 | A clear bathochromic shift of ~15 cm⁻¹ is observed upon coordination to the metal center, indicating the involvement of the imine nitrogen in bonding.[10] | [10] |
Logical Framework for Frequency Shifts
The interplay of these factors can be visualized to predict or interpret spectral shifts.
Caption: Relationship between molecular factors and the C=N stretching frequency.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid pyridyl imine sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid pyridyl imine sample, suitable for identifying the ν(C=N) and other characteristic vibrations.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
Pyridyl imine sample (solid, finely ground if necessary)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize (typically >30 minutes).
-
Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Self-Validating Step):
-
Before any measurement, clean the ATR crystal surface thoroughly. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to remove any residual solvent.
-
Causality: An unclean crystal will contribute spectral artifacts from previous samples, leading to erroneous data.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place and the pressure arm disengaged, collect a background spectrum. This measurement records the instrument's response and the ambient atmospheric conditions.
-
The instrument software will automatically subtract this spectrum from your sample spectrum.
-
Trustworthiness: A fresh background scan immediately before the sample scan is crucial for accurate subtraction of atmospheric H₂O and CO₂ signals, ensuring a flat and reliable baseline.
-
-
Sample Application:
-
Place a small amount of the solid pyridyl imine sample onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.
-
Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the ATR crystal. The evanescent wave that probes the sample only penetrates a few microns, making firm contact essential for a strong signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical parameters are:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Expertise: A resolution of 4 cm⁻¹ is sufficient for most routine analyses of organic compounds in the condensed phase, balancing detail with acquisition time. Increasing the number of scans improves the signal-to-noise ratio according to √N, where N is the number of scans.
-
-
Data Processing and Analysis:
-
After collection, the spectrum should appear in absorbance or transmittance mode.
-
Use the software's peak-picking tool to identify the wavenumbers of key absorption bands.
-
Carefully locate the band in the 1670–1600 cm⁻¹ region. Compare its position and intensity to other bands in the spectrum, such as the aromatic C=C stretches (typically near 1600 and 1500 cm⁻¹) and C-H stretches (>3000 cm⁻¹ for aromatic, <3000 cm⁻¹ for aliphatic).
-
-
Post-Measurement Cleaning:
-
Retract the pressure arm, remove the bulk of the sample with a dry wipe, and then clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.
-
Conclusion
The C=N stretching vibration in pyridyl imines is a rich source of information for the practicing chemist. While typically found in the 1690–1640 cm⁻¹ range, its exact position is a sensitive reporter on the electronic and structural landscape of the molecule. By understanding the influence of substituents, conjugation, and metal coordination, researchers can leverage FTIR spectroscopy not merely for structural confirmation, but as a tool to probe the fundamental properties of these versatile compounds. A methodically acquired spectrum, interpreted with a grasp of these underlying principles, is an indispensable piece of data in the development of new materials and therapeutics.
References
-
Lopez-Garriga, M., Vaden, T. D., & Gascón, J. A. (2010). Factors That Influence the C═N Stretching Frequency in Imines. The Journal of Physical Chemistry A, 114(32), 8479–8486. [Link]
-
Lopez-Garriga, M., Vaden, T. D., & Gascón, J. A. (2010). Factors That Influence the C═N Stretching Frequency in Imines. The Journal of Physical Chemistry A, 114(32), 8479–8486. [Link]
-
Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Hein, D. W., & Martell, A. E. (1957). Pyridoxine and Pyridoxal Analogs. V. Syntheses and Infrared Spectra of Schiff Bases. Journal of the American Chemical Society, 79(2), 440-443. [Link]
-
Wang, K., et al. (2015). Synthesis of Pyridyl-Imine Complex of Iron(III) as a Fluorescent Sensor for Hydrazine. PolyU Institutional Research Archive. [Link]
-
Ha, S. T., et al. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 26(16), 5026. [Link]
-
Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
-
Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 84-93. [Link]
-
Di Censo, D., et al. (2012). Diimine triscarbonyl Re(I) of isomeric pyridyl-fulvene ligands: an electrochemical, spectroscopic, and computational investigation. Inorganic Chemistry, 51(24), 13319-13331. [Link]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]
-
Al-Masoudi, W. M. A. (2015). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Chemical Sciences Journal, 6(4). [Link]
-
El-Tabl, A. S., et al. (2020). FTIR Spectral data of the Schiff base [DEPH2] and its metal complexes. ResearchGate. [Link]
-
Peng, C. S., et al. (2015). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 119(29), 8979–8987. [Link]
-
Overly, J., & Snavely, D. (1993). Vibrational Overtone Spectroscopy of Cyclic Amines: Pyridine and Related Compounds. Defense Technical Information Center. [Link]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]
-
Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. ResearchGate. [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). [Link]
-
Slaninova, J., et al. (2018). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]
-
Wang, Y., et al. (2020). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Nazarbayev University Repository. [Link]
-
Mahrath, A. J. (2014). What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. [Link]
-
Dong, Y., et al. (2019). Synthesis, characterization and C–H amination reactivity of nickel iminyl complexes. Chemical Science, 11(5), 1237-1244. [Link]
-
Ramakrishnan, A., & Ramakrishnan, V. T. (2023). Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers. ACS Omega, 8(2), 2379-2388. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]
-
Pérez-Pérez, D., et al. (2021). Hybrid material by anchoring a ruthenium(ii) imine complex to SiO2: preparation, characterization and DFT studies. RSC Advances, 11(9), 5082-5094. [Link]
-
LibreTexts Chemistry. (n.d.). Ir lecture part 2. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hybrid material by anchoring a ruthenium( ii ) imine complex to SiO 2 : preparation, characterization and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09282G [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Guide: Mass Spectrometry Fragmentation of N-Cyclopropyl-1-(4-pyridyl)methanimine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of N-cyclopropyl-1-(4-pyridyl)methanimine , structured as a comparative study against its positional isomers and structural analogs.
Executive Summary
N-cyclopropyl-1-(4-pyridyl)methanimine (Formula:
This guide compares the 4-pyridyl variant (Target) against two critical alternatives used in structural elucidation:
-
2-Pyridyl Isomer: To demonstrate positional isomer effects (Ortho-effect).
-
N-Isopropyl Analog: To differentiate cyclopropyl ring-strain fragmentation from standard alkyl chain behavior.
Part 1: Fragmentation Mechanics of the Target Compound
Structural Overview & Ionization Sites
The molecule consists of a 4-substituted pyridine ring linked via a methine bridge (
-
Primary Ionization Site: The pyridine nitrogen lone pair (lowest ionization energy) or the imine
-system. -
Molecular Ion (
): Intense peak at m/z 146 .
Dominant Fragmentation Pathways (EI-MS)
Upon Electron Impact (70 eV), the molecule undergoes predictable cleavage driven by radical stabilization.
-
Pathway A:
-Cleavage (Loss of Cyclopropyl Radical)-
Mechanism: Homolytic cleavage of the
bond. -
Product: A resonance-stabilized pyridyl-methaniminium cation (
, m/z 105). -
Significance: This is often the base peak due to the stability of the conjugated iminium ion.
-
-
Pathway B: Cyclopropyl Ring Opening (Distonic Ion Formation)
-
Mechanism: The cyclopropyl ring opens to form a radical cation on the propyl chain, followed by ethylene loss (
, 28 Da). -
Product: m/z 118.
-
-
Pathway C: Pyridine Ring Fragmentation
-
Mechanism: High-energy fragmentation characteristic of pyridines, involving the loss of HCN (27 Da).
-
Product: Observed from the m/z 105 fragment
m/z 78 ( ).
-
Visualization of Pathways
The following diagram details the causal relationships in the fragmentation cascade.
Figure 1: Fragmentation cascade of N-cyclopropyl-1-(4-pyridyl)methanimine highlighting the dominant
Part 2: Comparative Analysis (The Alternatives)
This section evaluates how the target compound distinguishes itself from structural analogs often found in the same synthetic libraries.
Comparison 1: Positional Isomerism (4-Pyridyl vs. 2-Pyridyl)
Differentiation between the 4-pyridyl and 2-pyridyl isomers is critical in drug discovery as they possess vastly different biological activities.
| Feature | 4-Pyridyl (Target) | 2-Pyridyl (Alternative) | Differentiation Mechanism |
| Molecular Ion | Strong ( | Strong ( | Indistinguishable by MW. |
| Ortho Effect | Absent | Present | The 2-pyridyl nitrogen can abstract a hydrogen from the cyclopropyl ring (via a 6-membered transition state), facilitating unique elimination pathways. |
| m/z 92 Ion | Low Intensity | High Intensity | 2-Pyridyl isomers often yield |
| [M-H]+ | Moderate | Weak | 4-pyridyl aldehydes/imines stabilize the |
Comparison 2: Ring vs. Chain (N-Cyclopropyl vs. N-Isopropyl)
The N-isopropyl analog (
| Feature | N-Cyclopropyl (Target) | N-Isopropyl (Alternative) | Scientific Insight |
| Base Peak | Isopropyl preferentially loses a methyl group ( | ||
| Ring Strain | High | None | Cyclopropyl compounds show "distonic" ions (ring opening without mass loss) before fragmentation, broadening peak shapes in low-res MS. |
| Diagnostic Loss | 41 Da (Cyclopropyl) | 15 Da (Methyl) | The loss of 41 Da is the "fingerprint" of the N-cyclopropyl group. |
Part 3: Experimental Protocols
To replicate these findings, the following self-validating protocol is recommended.
Synthesis (In-Situ Generation)
-
Reagents: 4-Pyridinecarboxaldehyde (1.0 eq), Cyclopropylamine (1.1 eq), Magnesium Sulfate (
, anhydrous). -
Procedure:
-
Dissolve aldehyde in dry Dichloromethane (DCM).
-
Add amine dropwise at
. -
Stir at Room Temperature for 2 hours.
-
Filter
and concentrate. Note: Schiff bases are hydrolytically unstable; analyze immediately.
-
Mass Spectrometry Conditions (GC-MS)
-
System: Agilent 7890/5977 (or equivalent).
-
Inlet: Splitless,
. -
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Oven:
(1 min) . -
Ion Source: Electron Impact (EI), 70 eV,
. -
Scan Range: 40–300 amu.
Validation Criteria (Self-Check)
-
Retention Time: The Schiff base should elute after the aldehyde but before any potential dimers.
-
Imine Check: Look for the absence of the aldehyde carbonyl loss (
) peak, which is characteristic of the starting material, and the presence of the 105 base peak.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for Pyridine and Schiff base ionization energies).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for cyclopropyl ring opening and distonic ion mechanisms).
Sources
Comparing reactivity of 4-pyridyl vs 2-pyridyl Schiff bases
Executive Summary
In the design of functional imines (Schiff bases), the positional isomerism of the pyridine ring (2-pyridyl vs. 4-pyridyl) is not merely a structural nuance—it is a functional toggle that dictates the molecule's fate between discrete chelation and supramolecular networking .
-
2-Pyridyl Schiff Bases are the industry standard for coordination chemistry. The proximity of the pyridine nitrogen to the imine nitrogen creates a perfect N,N-bidentate pocket, yielding thermodynamically stable 5-membered chelate rings. They are preferred for catalysis, discrete metallodrugs, and corrosion inhibition.
-
4-Pyridyl Schiff Bases function as divergent ligands. With the nitrogen atoms separated by a rigid aromatic spacer, they cannot chelate a single metal center. Instead, they drive the formation of coordination polymers, Metal-Organic Frameworks (MOFs), and linear supramolecular assemblies. They exhibit higher basicity but increased hydrolytic lability compared to their 2-pyridyl counterparts.
This guide provides the mechanistic grounding, comparative data, and validated protocols required to select the correct isomer for your specific application.
Mechanistic Foundations
Electronic and Steric Divergence
The reactivity difference stems from the electronic communication between the pyridine nitrogen (
| Feature | 2-Pyridyl Schiff Base | 4-Pyridyl Schiff Base |
| Electronic Effect | Strong Inductive Withdrawal ( | Strong Resonance Donation ( |
| Basicity (pKa) | Lower. The | Higher. The |
| Coordination Mode | Chelating (Bidentate). Forms stable 5-membered rings with transition metals ( | Bridging (Monodentate/Ditopic). Links two metal centers, forming polymers ( |
| Hydrolysis Risk | Moderate. Stabilized by metal coordination or intramolecular H-bonds (if -OH present). | High. The zwitterionic resonance form stabilizes the protonated intermediate, accelerating nucleophilic attack by water. |
The "Chelate Effect" vs. "Bridging Logic"
The 2-pyridyl isomer's stability is largely thermodynamic, driven by the chelate effect . Upon metal binding, the entropy gain and enthalpy favorability of forming a 5-membered ring protect the imine bond from hydrolysis.
In contrast, the 4-pyridyl isomer relies on crystal engineering . It does not self-protect via chelation. Its utility lies in its ability to act as a rigid rod in reticular chemistry.
Reactivity Profile & Data Dashboard
Spectroscopic Signatures
Identification of these isomers is distinct in NMR and IR spectroscopy due to the differing shielding environments.
Table 1: Comparative Spectroscopic Data (Typical Values for N-Phenyl Derivatives)
| Parameter | 2-Pyridyl Isomer | 4-Pyridyl Isomer | Mechanistic Note |
| 2-position is more deshielded due to | |||
| 4-position carbon is slightly more shielded due to resonance. | |||
| IR ( | 2-pyridyl frequency often shifts significantly ( | ||
| pKa (Conj. Acid) | 4-pyridyl nitrogen is a stronger proton acceptor. |
Hydrolysis Kinetics
Schiff bases are prone to hydrolysis in aqueous media, reverting to the aldehyde and amine.
-
Rate Law:
-
Observation: 4-pyridyl derivatives typically hydrolyze 2-5x faster than 2-pyridyl analogs in non-buffered aqueous organic mixtures.
-
Reasoning: The 4-pyridyl group can stabilize the positive charge on the imine carbon in the transition state (via quinoid-like resonance), lowering the activation energy for water attack.
Experimental Protocols
Protocol A: Synthesis of 2-Pyridyl Schiff Base (Chelation-Ready)
Target: High purity ligand for metallodrug synthesis.
-
Stoichiometry: 1.0 eq 2-Pyridinecarboxaldehyde : 1.0 eq Primary Amine (e.g., aniline derivative).
-
Solvent: Absolute Ethanol (EtOH). Water must be excluded to prevent equilibrium reversal.
-
Catalyst: Glacial Acetic Acid (2-3 drops). Acts to protonate the carbonyl oxygen, activating it.
-
Procedure:
-
Dissolve amine in EtOH.
-
Add aldehyde dropwise at RT.
-
Reflux for 2–4 hours. Note: 2-pyridyl imines often precipitate upon cooling.
-
-
Purification: Recrystallization from hot EtOH.
-
Validation: Absence of Carbonyl peak (
cm ) in IR.[1][2]
Protocol B: Synthesis of 4-Pyridyl Schiff Base (Polymer Precursor)
Target: Ligand for MOF construction.
-
Stoichiometry: 1.0 eq 4-Pyridinecarboxaldehyde : 1.0 eq Primary Amine.
-
Solvent: Methanol (MeOH) or Toluene (for azeotropic water removal).
-
Critical Step (Water Removal): Because 4-pyridyl imines are more hydrolytically unstable, use Dean-Stark apparatus (if toluene) or add molecular sieves (3Å) to the reaction mixture.
-
Procedure:
-
Mix reagents in solvent with activated molecular sieves.
-
Stir at RT for 6–12 hours. (Avoid high heat if possible to prevent oligomerization).
-
-
Purification: Rapid filtration and washing with cold ether. Store in a desiccator.
Protocol C: Hydrolysis Stability Assay
Objective: Quantify half-life (
-
Prepare Stock: 10 mM Schiff base in DMSO.
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Execution:
-
Add 100 µL stock to 9.9 mL PBS (Final conc: 100 µM).
-
Immediately transfer to quartz cuvette.
-
Monitor UV-Vis absorbance decrease at
(typically 300–350 nm) every 5 mins for 2 hours.
-
-
Calculation: Plot
vs. time. Slope = .
Visualizations
Coordination Logic: Chelation vs. Bridging
The following diagram illustrates the fundamental structural divergence when these ligands encounter a metal ion (
Figure 1: Divergent coordination pathways. 2-pyridyl ligands form discrete, stable rings (top), while 4-pyridyl ligands bridge metal centers to form infinite networks (bottom).
Hydrolysis Mechanism & Stability
This flow details why 4-pyridyl species are more susceptible to water attack.
Figure 2: Kinetic hydrolysis pathway. The 4-pyridyl isomer allows for greater resonance stabilization of the cationic intermediate, lowering the barrier for hydrolysis.
References
-
Ebune, A. O., et al. "Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization." International Journal of Scientific Research and Engineering Development, vol. 6, no. 2, 2023.[3] Link
-
Moulay, A. A., et al. "p-Anisidine Release Study by Hydrolysis of Schiff Bases in Homogeneous Media." Bulletin of the Chemical Society of Ethiopia, vol. 37, no.[3] 3, 2023, pp. 754.[3] Link
-
Alsaygh, A., et al. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines."[1] International Journal of Organic Chemistry, vol. 4, 2014, pp. 116-121.[1] Link
- Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948, pp. 2240-2249. (Seminal work on aminopyridine pKa values).
-
Desoky, A. M., et al. "Kinetics of the base hydrolysis of iron (II) complexes with pyridyl–quinolyl Schiff base ligands."[4] Journal of the Iranian Chemical Society, vol. 12, 2015, pp. 1521–1528.[4] Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of N-cyclopropyl-1-(4-pyridyl)methanimine and Related Pyridyl-Imine Schiff Base Complexes
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes formed with pyridyl-imine Schiff base ligands, with a specific focus on the structural class represented by N-cyclopropyl-1-(4-pyridyl)methanimine. While specific spectral data for this exact ligand are not prevalent in published literature, this guide leverages data from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the underlying electronic transitions, compare spectral data across different transition metal ions, and provide validated experimental protocols for synthesis and analysis.
Introduction: The Significance of Pyridyl-Imine Ligands
Pyridyl-imine Schiff bases are a versatile class of ligands in coordination chemistry. Their importance stems from the presence of two key nitrogen donor atoms: the pyridine ring nitrogen and the imine (azomethine) nitrogen. This arrangement allows them to act as effective chelating agents, forming stable complexes with a wide array of transition metals.[1] The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on either the pyridine or the imine moiety.
The ligand of interest, N-cyclopropyl-1-(4-pyridyl)methanimine, incorporates a cyclopropyl group on the imine nitrogen. The unique electronic nature and steric bulk of the cyclopropyl group can influence the resulting metal complex's geometry, stability, and, consequently, its spectroscopic properties.[2][3] UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of these complexes, providing insights into d-d electronic transitions of the metal center and charge-transfer bands.[4]
Theoretical Background: Understanding the Electronic Spectra
The UV-Vis absorption spectra of transition metal complexes are governed by electronic transitions between molecular orbitals. For pyridyl-imine complexes, two main types of transitions are typically observed:
-
d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. These absorptions are typically found in the visible region of the spectrum (400-700 nm) and are often weak (low molar absorptivity, ε) because they are Laporte-forbidden.[4] The energy of these transitions (and thus the color of the complex) is sensitive to the metal ion, its oxidation state, and the geometry of the coordination sphere.[5]
-
Charge-Transfer (CT) Transitions: These are much more intense (high ε) than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal-in-character and those that are predominantly ligand-in-character.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. These are common in complexes with π-acceptor ligands like pyridyl-imines.
-
-
Intra-ligand (π→π) Transitions:* These high-energy transitions occur within the ligand itself and are usually observed in the UV region. These bands are less affected by complexation compared to CT bands.[6]
Comparative Analysis of UV-Vis Spectra
To illustrate the influence of the central metal ion on the electronic spectra of pyridyl-imine complexes, the following table summarizes representative UV-Vis absorption data for various Schiff base complexes. These ligands are structurally analogous to N-cyclopropyl-1-(4-pyridyl)methanimine and serve as excellent models for comparison.
| Metal Ion | Representative Ligand System | λmax (nm) | Assignment | Reference |
| Cu(II) | Paddle-wheel copper(II) carboxylate with pyridine-derived ligands | ~700 | d-d transitions | [7] |
| Co(II) | Co(II) complex with (E)-N-phenyl-1-(pyridin-4-yl)methanimine | ~650 - 700 | d-d transitions | [8] |
| Ni(II) | Ni(II) complex with a pyridine imine ligand | ~450, ~600 | d-d transitions | [9][10] |
| Zn(II) | Zinc(II) phthalocyanine with pyridine Schiff base | ~675 (Q-band) | Intra-ligand (π→π) | [11] |
| Free Base | General Hydrazone Schiff Base | 275, 296, 405 | n→π and π→π* | [12][13] |
Analysis of Trends:
-
Copper (II) complexes with pyridine-derived ligands often exhibit a broad absorption band around 700 nm, which is characteristic of d-d transitions in a distorted octahedral or square planar geometry.[7]
-
Cobalt (II) complexes in this class also show d-d transitions in the visible region, typically between 650-700 nm.[8]
-
Nickel (II) complexes can display multiple d-d bands, with their position and intensity being highly dependent on the coordination geometry (e.g., octahedral vs. square planar).[9]
-
Zinc (II) , having a d¹⁰ electronic configuration, does not exhibit d-d transitions. Its spectra are dominated by intense intra-ligand or charge-transfer bands.[11] The strong absorption in the 675 nm region for the phthalocyanine derivative is characteristic of the extensive π-system of the macrocycle.[11]
Experimental Protocols
The following sections provide detailed, self-validating methodologies for the synthesis and spectroscopic analysis of a representative pyridyl-imine metal complex.
Synthesis of a Pyridyl-Imine Ligand and a Cu(II) Complex
This protocol describes the synthesis of a model ligand, (E)-N-benzyl-1-(pyridin-4-yl)methanimine, and its subsequent complexation with Copper(II) chloride. This serves as a reliable template for the synthesis of N-cyclopropyl-1-(4-pyridyl)methanimine and its complexes.
Workflow Diagram: Synthesis and Complexation
Caption: Workflow for pyridyl-imine ligand synthesis and subsequent metal complexation.
Step-by-Step Protocol:
-
Ligand Synthesis:
-
Dissolve 4-pyridinecarboxaldehyde (10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
To this solution, add cyclopropylamine (10 mmol) dropwise with stirring. Causality: This is a condensation reaction. The amine nitrogen acts as a nucleophile, attacking the aldehyde carbonyl carbon.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the solution to cool to room temperature. The Schiff base product may precipitate. If not, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure ligand. Characterize using FT-IR and NMR spectroscopy.[6]
-
-
Complex Synthesis (Example: Cu(II) Complex):
-
Dissolve the purified pyridyl-imine ligand (2 mmol) in 20 mL of warm ethanol.
-
In a separate beaker, dissolve Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 15 mL of ethanol.
-
Slowly add the ethanolic solution of the metal salt to the stirring ligand solution. Trustworthiness: A 2:1 ligand-to-metal molar ratio is common for bidentate ligands forming octahedral complexes like [M(L)₂Cl₂].[6]
-
A colored precipitate should form immediately or upon stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum desiccator.
-
UV-Vis Spectroscopic Analysis
Workflow Diagram: Spectroscopic Measurement
Caption: Standard workflow for acquiring UV-Vis absorption spectra of metal complexes.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.
-
Solvent Selection: Choose a suitable solvent that dissolves the complex and is transparent in the wavelength range of interest. Common choices include Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN), or ethanol.[12][13]
-
Sample Preparation:
-
Prepare a stock solution of the metal complex of a known concentration (e.g., 1.0 x 10⁻³ M). Trustworthiness: Accurate weighing is critical for quantitative analysis.
-
From the stock solution, prepare a dilute solution (e.g., 1.0 x 10⁻⁵ M) using a calibrated cuvette (typically 1 cm path length). The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Place the blank cuvette in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-900 nm).
-
Replace the blank with the sample cuvette.
-
Run the sample scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each peak.
-
If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.
-
Conclusion
The UV-Vis spectra of N-cyclopropyl-1-(4-pyridyl)methanimine complexes can be effectively understood and predicted through comparative analysis with structurally similar pyridyl-imine Schiff base complexes. The spectral features are dominated by d-d transitions in the visible region for d-block metals like Cu(II), Co(II), and Ni(II), and by ligand-centered transitions for d¹⁰ metals like Zn(II). The position and intensity of these bands are highly sensitive to the metal ion and coordination environment, making UV-Vis spectroscopy an invaluable tool for initial characterization. The provided protocols offer a reliable foundation for the synthesis and systematic spectroscopic investigation of this promising class of coordination compounds.
References
-
ResearchGate. UV-Vis spectroscopic data of the complexes 1-4. Available from: [Link]
-
Tuncel, S. et al. (2022). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. Available from: [Link]
-
ResearchGate. UV/Vis spectra of Complexes 1−4. Available from: [Link]
-
Hassan, A. S. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Asian Journal of Chemistry. Available from: [Link]
-
University of Aveiro. UV-Vis spectroscopy. Available from: [Link]
-
Fallon, T. et al. (2015). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm. Available from: [Link]
-
Singh, P. et al. (2020). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. Available from: [Link]
-
ResearchGate. UV−vis absorption spectra of 1−4 in 20% aqueous MeCN. Available from: [Link]
-
MDPI. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Available from: [Link]
-
MDPI. Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. Available from: [Link]
-
ResearchGate. UV–vis spectra of ligand and corresponding metal complexes. Available from: [Link]
-
de Meijere, A. et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Transition metal pyridine complexes. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Available from: [Link]
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available from: [Link]
-
LOUIS Sandbox. Coordination Chemistry of Transition Metals. Available from: [Link]
-
ResearchGate. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Available from: [Link]
Sources
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. people.bath.ac.uk [people.bath.ac.uk]
- 5. Coordination Chemistry of Transition Metals – LOUIS Sandbox [louis.pressbooks.pub]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
Thermal Analysis (TGA/DSC) of Crystalline N-Cyclopropyl Imines
This guide outlines the thermal characterization of crystalline N-cyclopropyl imines, focusing on the unique analytical challenges posed by the strained cyclopropyl ring and the labile imine bond. It compares these compounds against standard N-alkyl alternatives to highlight specific stability profiles and decomposition pathways.
Executive Summary: The "Strained" Difference
N-cyclopropyl imines represent a unique class of pharmaceutical intermediates where the high ring strain of the cyclopropyl group (~27.5 kcal/mol) couples with the hydrolytic sensitivity of the imine (
This guide provides a self-validating protocol for differentiating simple phase transitions from irreversible chemical rearrangements using TGA and DSC.
Comparative Analysis: N-Cyclopropyl vs. N-Isopropyl Imines[1]
The following table contrasts the thermal behavior of N-cyclopropyl imines with their closest structural analog, N-isopropyl imines. The comparison highlights why standard "boil-off" protocols fail for cyclopropyl derivatives.
| Feature | N-Cyclopropyl Imines (Target) | N-Isopropyl Imines (Alternative) | Thermal Implication |
| Ring Strain | High (~27.5 kcal/mol) | Negligible (Acyclic) | Cyclopropyls are prone to ring-opening at high |
| Primary Decomposition | Rearrangement (to Pyrroline) | Volatilization / Non-specific cracking | Cyclopropyl imines show an exothermic chemical event; Isopropyls show endothermic evaporation. |
| Onset Temperature | ~300–350°C (Thermal) / <150°C (Catalytic) | >200°C (Boiling Point dependent) | Cyclopropyl rearrangement can be mistaken for decomposition if not identified. |
| Phase Behavior | Often crystalline (if aryl-substituted) | Often liquid/oil (unless heavy aryl) | Crystalline N-cyclopropyls require polymorphism screening.[1] |
| TGA Profile (Open Pan) | Mass loss often precedes rearrangement (sublimation). | Clean mass loss (evaporation). | Critical: Sealed pans are required to observe the rearrangement of N-cyclopropyls. |
Mechanistic Insight: The Cloke-Wilson Rearrangement
The defining thermal event for N-cyclopropyl imines is the isomerization to 1-pyrrolines.[1] This reaction is driven by the release of ring strain and is often catalyzed by trace Lewis acids or surface defects in the DSC pan.
Figure 1: Thermal Decomposition Pathway
The diagram below illustrates the divergent pathways between simple volatilization (N-isopropyl) and rearrangement (N-cyclopropyl).[1]
Caption: Divergent thermal pathways. While both species melt, only N-cyclopropyl imines undergo the exothermic Cloke-Wilson rearrangement to pyrrolines, distinct from simple evaporation.[1]
Experimental Protocols (Self-Validating)
To ensure data integrity, you must distinguish between physical mass loss (sublimation) and chemical rearrangement . The following protocols use "Pan Pressure" as a variable to validate the event.
Protocol A: TGA (Thermogravimetric Analysis)
Objective: Determine volatility vs. decomposition onset.
-
Sample Prep: 5–10 mg of dry crystalline powder.
-
Pan Configuration (The Variable):
-
Run 1 (Open): Standard alumina pan.
-
Run 2 (Pinhole): Aluminum pan with lid, laser-pierced (50 µm hole).[1]
-
-
Method: Ramp 10°C/min from Ambient to 500°C under
(50 mL/min). -
Validation Logic:
-
If Run 1 shows 100% mass loss at
(smooth curve), the sample is subliming/evaporating (Typical for N-isopropyl). -
If Run 2 shifts the mass loss to a higher temperature and reveals a "step" or residue, the confinement has allowed the rearrangement to occur before evaporation.
-
Protocol B: DSC (Differential Scanning Calorimetry)
Objective: Identify polymorphism and the rearrangement exotherm.
-
Sample Prep: 2–5 mg, ensuring good contact with the pan base.
-
Pan Configuration: Hermetically Sealed Aluminum Pan (Critical).
-
Reasoning: Open pans allow the imine to evaporate before the rearrangement temperature (~350°C) is reached. Sealing traps the vapor, forcing the chemical rearrangement to occur.
-
-
Method:
-
Cycle 1: Heat to
(Melting). Cool to ambient. -
Cycle 2: Heat to 400°C.
-
-
Interpretation:
Data Interpretation Guide
| Signal Observed | Interpretation | Action |
| Sharp Endotherm ( | Melting of the crystalline imine.[1] | Record |
| Broad Endotherm (High T) | Evaporation / Boiling. | Invalid for stability data; use sealed pans. |
| Sharp Exotherm (~350°C) | Rearrangement to Pyrroline. | Specific to N-cyclopropyls. Do not confuse with decomposition. |
| Exotherm followed by Endotherm | Crystallization of a new polymorph (Recrystallization). | Common in imines; check cooling cycle data. |
| Weight Loss (TGA) < Melt (DSC) | Sublimation. | The solid is volatile; stability data requires sealed DSC. |
References
-
Cloke-Wilson Rearrangement
-
Thermal Analysis Methodology
-
Physical Properties
Sources
- 1. 13324-66-8|N-Benzylcyclopropylamine|BLD Pharm [bldpharm.com]
- 2. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]
- 6. N-Isopropylbenzylamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-Isopropylbenzylamine CAS#: 102-97-6 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
